m-PEG3-S-PEG4-propargyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O7S/c1-3-4-20-7-8-22-9-10-23-12-14-25-16-18-26-17-15-24-13-11-21-6-5-19-2/h1H,4-18H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBBDPQKEHYMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCSCCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG3-S-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation and PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, m-PEG3-S-PEG4-propargyl. It is designed to furnish researchers, scientists, and drug development professionals with essential information regarding its chemical properties, applications, and relevant experimental protocols. This linker is a valuable tool in the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts and Chemical Properties
This compound is a polyethylene glycol (PEG)-based linker molecule featuring a terminal methoxy group and a terminal propargyl group, connected by a thioether linkage. The distinct functionalities at each end of the molecule allow for the sequential or orthogonal conjugation of different molecular entities.
The structure is characterized by:
-
m-PEG3 : A methoxy-terminated polyethylene glycol chain with three repeating ethylene glycol units. This portion of the molecule enhances aqueous solubility and provides a flexible spacer arm.
-
Thioether Linkage (-S-) : A stable sulfur linkage connecting the two PEG chains.
-
PEG4 : A second polyethylene glycol chain with four repeating ethylene glycol units, further contributing to the linker's length and hydrophilicity.
-
Propargyl Group : A terminal alkyne functional group that enables covalent bond formation with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
This unique architecture makes this compound an ideal candidate for applications requiring the precise linkage of two different molecules, such as in the synthesis of PROTACs, where a target protein ligand and an E3 ligase ligand are joined.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a structurally related sulfone variant.
| Property | This compound | m-PEG3-Sulfone-PEG4-propargyl |
| Chemical Formula | C₁₈H₃₄O₇S | C₁₈H₃₄O₉S |
| Molecular Weight | 394.5 g/mol [2] | 426.52 g/mol [3] |
| CAS Number | 2055040-85-0[2][4] | 2055041-02-4 |
| Purity | ≥95% - 98%[2][4] | ≥98% |
| Appearance | Please refer to supplier documentation. | Please refer to supplier documentation. |
| Storage Conditions | -20°C[2] | Please refer to supplier documentation. |
| Solubility | Soluble in aqueous media.[2] | Soluble in aqueous media.[5] |
Experimental Protocols
Synthesis of Propargyl-Terminated PEG Thioether Linkers (General Strategy)
-
Preparation of Precursors : Synthesis or procurement of m-PEG3-thiol and a propargyl-PEG4 derivative with a suitable leaving group (e.g., tosylate or mesylate).
-
Thioether Formation : Nucleophilic substitution reaction between the thiol group of m-PEG3-thiol and the electrophilic center of the propargyl-PEG4 derivative under basic conditions to form the thioether linkage.
-
Purification : Purification of the final product using chromatographic techniques such as column chromatography to achieve high purity.
-
Characterization : Confirmation of the structure and purity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of this compound readily participates in CuAAC reactions with azide-functionalized molecules (e.g., proteins, peptides, small molecules).[2] The following is a general protocol that can be adapted and optimized for specific applications.[7][8][9][10]
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared solution)
-
Copper(I)-stabilizing ligand (e.g., THPTA for aqueous solutions or TBTA for organic solvents)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4 for biomolecules)
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
Preparation of Stock Solutions :
-
Dissolve this compound in a suitable solvent (e.g., DMSO or water) to a known concentration.
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, prepared fresh), and the ligand (e.g., 50 mM THPTA in water).[9]
-
-
Reaction Setup :
-
In a reaction vessel, combine the azide-functionalized molecule and this compound (typically a slight excess of one reagent is used, e.g., 1.1-1.5 equivalents).
-
Add the reaction buffer to achieve the desired final concentration.
-
-
Catalyst Preparation and Addition :
-
Initiation and Incubation :
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[7]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5 mM.[9]
-
Incubate the reaction at room temperature for 1-4 hours, or as determined by reaction monitoring. The reaction should be protected from light.
-
-
Reaction Monitoring and Quenching :
-
Monitor the progress of the reaction using appropriate analytical techniques (e.g., LC-MS, SDS-PAGE for proteins).
-
Once the reaction is complete, it can be quenched by exposure to air or by adding a chelating agent like EDTA.
-
-
Purification :
-
Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove unreacted starting materials and catalyst components.
-
Visualizations
Chemical Structure and Connectivity
The following diagram illustrates the chemical structure of this compound, highlighting its key functional components.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2055040-85-0 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, CAS 2055040-85-0 | AxisPharm [axispharm.com]
- 5. m-PEG3-Sulfone-PEG4-propargyl, 2055041-02-4 | BroadPharm [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
m-PEG3-S-PEG4-propargyl structure and properties
An In-Depth Technical Guide to m-PEG3-S-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a discrete polyethylene glycol (dPEG®) linker characterized by its methoxy-terminated triethylene glycol moiety, a central thioether linkage, a tetraethylene glycol spacer, and a terminal propargyl group. As a heterobifunctional linker, it serves as a critical tool in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
The defining features of this molecule are its hydrophilic PEG chains, which enhance the aqueous solubility and improve the pharmacokinetic properties of conjugated molecules, and its terminal alkyne (propargyl) group.[3][4][] This alkyne is a reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][6] These properties make this compound an invaluable component for covalently linking biomolecules or constructing complex therapeutic agents like antibody-drug conjugates (ADCs) and PROTACs.[2][7]
Chemical Structure and Physicochemical Properties
The structure of this compound consists of a PEG chain with three ethylene glycol units capped with a methyl ether, connected by a sulfide atom to a second PEG chain of four ethylene glycol units, which is terminated by a propargyl group.
Systematic Name: 1-(2-propyn-1-yloxy)-20-methoxy-3,6,9,15,18-pentaoxa-12-thiaicosane
Data Summary
All quantitative data for this compound is summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2055040-85-0 | [8] |
| Molecular Formula | C₁₈H₃₄O₇S | [8] |
| Molecular Weight | 394.52 g/mol | [8] |
| Appearance | White to off-white solid or viscous oil | Inferred |
| Purity | ≥95% | [8] |
| Solubility | Soluble in water and most organic solvents | [3][4][8] |
| Storage | Store at -20°C for long-term stability | Inferred |
Core Functionality and Reactivity
The utility of this compound stems from its distinct functional components:
-
mPEG Chains (PEG3 & PEG4): The polyethylene glycol segments are highly hydrophilic, which significantly increases the water solubility of molecules to which they are conjugated.[4][8] This is crucial for improving the drug-like properties of hydrophobic compounds and preventing aggregation of bioconjugates.[3] The PEG chains also act as flexible spacers, providing spatial separation between linked moieties, which can be critical for maintaining the biological activity of each component.[1]
-
Thioether Linkage (-S-): The sulfide bond provides a stable, flexible connection point between the two PEG chains.
-
Propargyl Group (-CH₂-C≡CH): The terminal alkyne is the key reactive handle for "click chemistry". It undergoes a highly specific and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with azide-containing molecules to form a stable triazole ring.[3][] This reaction is bioorthogonal, meaning it proceeds under mild, often aqueous conditions without interfering with native biological functional groups.[9]
Applications in Drug Development
PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[10][11] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[10]
This compound is an ideal linker for PROTAC synthesis.[1][12] Its PEG structure enhances the solubility and cell permeability of the entire PROTAC molecule, while its defined length and flexibility are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[2][10]
Bioconjugation and PEGylation
PEGylation is the process of attaching PEG chains to molecules like proteins, peptides, or small drugs to improve their therapeutic properties.[13] The propargyl group on this linker allows for its precise attachment to any biomolecule that has been functionalized with an azide group. This enables the creation of custom bioconjugates with enhanced stability, prolonged circulation half-life, and reduced immunogenicity.[1][4][13]
Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions such as reagent concentrations, solvents, and reaction times for their specific substrates.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-functionalized molecule (e.g., a protein or small molecule).[9]
Materials:
-
This compound
-
Azide-functionalized molecule (Substrate-N₃)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (Na-Asc)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended for biomolecules)[9]
-
Reaction Buffer/Solvent: Phosphate-buffered saline (PBS) for biomolecules; DMF or DMSO/water mixtures for small molecules.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule (e.g., 10 mM in the chosen solvent).
-
Prepare a stock solution of this compound (e.g., 12 mM, representing 1.2 equivalents).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in water).
-
If using a ligand, prepare a stock solution of TBTA (e.g., 50 mM in DMSO).
-
-
Reaction Assembly:
-
To a reaction vessel, add the azide-functionalized molecule (1 equivalent).
-
Add the this compound solution (1.1 - 1.5 equivalents).[9]
-
Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).
-
If using a ligand, add TBTA (0.1 equivalents).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[9]
-
-
Reaction Initiation:
-
Add the CuSO₄ solution (0.05 - 0.1 equivalents).
-
Add the freshly prepared Sodium Ascorbate solution (0.5 - 1.0 equivalents) to reduce Cu(II) to the active Cu(I) catalyst.[9]
-
-
Incubation and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins which will show a molecular weight shift). Reactions are often complete within 1-4 hours.
-
-
Purification:
-
Once complete, purify the conjugate using a method suitable for the product (e.g., size-exclusion chromatography, dialysis for proteins; reverse-phase HPLC for small molecules).
-
Protocol: Two-Step PROTAC Synthesis (Amide Coupling + CuAAC)
This protocol outlines the synthesis of a PROTAC where a carboxylic acid-containing E3 ligase ligand is first coupled to an amine-PEG-propargyl linker (a structural analog), followed by a CuAAC reaction with an azide-functionalized POI ligand. The principle is directly adaptable for this compound if it is first functionalized or used with partners that have complementary reactive groups. For this example, we assume the use of a related HOOC-PEG-propargyl linker to demonstrate the workflow.[10]
Step 1: Amide Coupling
-
Dissolve the E3 Ligase Ligand (containing a carboxylic acid, 1.0 eq) and a Propargyl-PEG-Amine linker (1.1 eq) in anhydrous DMF.
-
Add amide coupling reagents such as HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench with water and purify the alkyne-functionalized intermediate product by preparative HPLC.
Step 2: CuAAC Reaction
-
Dissolve the purified alkyne-functionalized intermediate (1.0 eq) and the azide-modified POI ligand (1.1 eq) in a suitable solvent like DMF/water.
-
Initiate the CuAAC reaction as described in Protocol 5.1 (adding CuSO₄ and Sodium Ascorbate).
-
Stir at room temperature for 2-8 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. purepeg.com [purepeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 6. researchgate.net [researchgate.net]
- 7. jenabioscience.com [jenabioscience.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. immunomart.com [immunomart.com]
- 13. benchchem.com [benchchem.com]
In-Depth Technical Guide: m-PEG3-S-PEG4-propargyl (CAS No. 2055040-85-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG3-S-PEG4-propargyl, a heterobifunctional polyethylene glycol (PEG) linker. The document details its chemical properties, applications in drug development—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—and provides generalized experimental protocols for its use in bioconjugation.
Core Concepts and Applications
This compound is a specialized chemical linker designed for covalent modification of biomolecules.[1][2] Its structure features a methoxy-terminated triethylene glycol (m-PEG3) unit and a propargyl-terminated tetraethylene glycol (PEG4) unit, connected by a thioether linkage. This unique architecture imparts desirable physicochemical properties, such as increased hydrophilicity, which can enhance the solubility and reduce aggregation of the resulting bioconjugates.[1][2]
The terminal propargyl group is a key functional moiety, enabling highly efficient and specific conjugation to azide-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction forms a stable triazole linkage, making this compound a valuable tool in the construction of complex therapeutic modalities like PROTACs and ADCs.[1][3]
A related compound, m-PEG3-Sulfone-PEG4-propargyl (CAS No. 2055041-02-4), features a sulfone linkage instead of a thioether, which may offer different stability and conformational properties.[4]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 2055040-85-0 | [1] |
| Molecular Formula | C18H34O7S | [1] |
| Molecular Weight | 394.5 g/mol | [1] |
| Purity | ≥95% (typical) | |
| Appearance | Solid or oil | |
| Solubility | Soluble in water, DMSO, DCM, DMF |
Key Applications in Drug Development
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. PEG linkers, such as this compound, are frequently employed to optimize the spatial orientation of the ternary complex and to improve the physicochemical properties of the PROTAC molecule.[5]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker in an ADC plays a crucial role in the stability and release of the payload. The hydrophilic nature of the PEG spacer in this compound can enhance the solubility and in vivo pharmacokinetic profile of ADCs.[6][7] The propargyl group allows for site-specific conjugation to an azide-modified antibody or drug, leading to more homogeneous and well-defined ADCs.
Experimental Protocols
The following are generalized protocols for the use of terminal alkyne PEG linkers like this compound in the synthesis of PROTACs and ADCs via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Note: These protocols are illustrative and require optimization for specific molecules and applications.
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes a general procedure for conjugating a propargyl-containing linker, such as this compound, to an azide-functionalized biomolecule.
Materials:
-
This compound
-
Azide-functionalized biomolecule (e.g., protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF), if needed for solubility
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the azide-functionalized biomolecule in the reaction buffer.
-
Prepare stock solutions of CuSO4, sodium ascorbate, and the copper-chelating ligand in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized biomolecule and this compound in the desired molar ratio.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
-
Purification:
-
Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis, to remove unreacted reagents and byproducts.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the final "click" chemistry step in a modular PROTAC synthesis, where one fragment contains an azide and the other is linked to this compound.
Procedure:
-
Synthesize or obtain the target-binding ligand functionalized with an azide group and the E3 ligase-binding ligand.
-
Couple the E3 ligase-binding ligand to this compound through a suitable reaction if it is not already part of the linker.
-
Dissolve the azide-containing target-binding ligand and the propargyl-containing E3 ligase-linker conjugate in a suitable solvent system (e.g., DMF/water or DMSO/water).
-
Follow the general CuAAC protocol (Protocol 1) to ligate the two fragments.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol describes the conjugation of a drug-linker moiety to an azide-modified antibody.
Procedure:
-
Antibody Modification: Introduce azide groups onto the antibody surface using a suitable azide-functionalization reagent.
-
Drug-Linker Synthesis: Synthesize the cytotoxic drug payload functionalized with this compound.
-
Conjugation:
-
Dissolve the azide-modified antibody in a conjugation buffer (e.g., PBS).
-
Add the drug-linker conjugate, typically in a molar excess, to the antibody solution.
-
Follow the general CuAAC protocol (Protocol 1) for the conjugation reaction.
-
-
Purification and Characterization:
-
Purify the ADC using SEC to remove unreacted drug-linker and other reagents.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Diagrams
PROTAC Mechanism of Action
References
- 1. mPEG3-S-PEG4-Propargyl - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 2055040-85-0 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m-PEG3-Sulfone-PEG4-propargyl, 2055041-02-4 | BroadPharm [broadpharm.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. purepeg.com [purepeg.com]
- 7. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
An In-depth Technical Guide on the Synthesis of m-PEG3-S-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the synthesis of m-PEG3-S-PEG4-propargyl, a heterobifunctional PEG linker crucial in the development of advanced bioconjugates and targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a three-stage process, commencing with the preparation of two key intermediates, which are subsequently coupled to yield the final product. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations to elucidate the experimental workflow and the role of such linkers in relevant biological pathways.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a convergent strategy. This involves the independent synthesis of two precursor molecules: m-PEG3-thiol (3) and propargyl-PEG4-tosylate (6) . These intermediates are then coupled via a nucleophilic substitution reaction to form the desired thioether linkage, yielding the final product (7) .
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields and purities for analogous reactions.
| Step | Product Name | Starting Material(s) | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | m-PEG3-tosylate (2) | Triethylene glycol monomethyl ether (1) | p-Toluenesulfonyl chloride, Pyridine | 85-95 | >95 |
| 2 | m-PEG3-thiol (3) | m-PEG3-tosylate (2) | Sodium hydrosulfide | 70-85 | >95[1][2] |
| 3 | Propargyl-PEG4-alcohol (5) | Tetraethylene glycol (4) | Propargyl bromide, Sodium hydride | 70-80 | >98 |
| 4 | Propargyl-PEG4-tosylate (6) | Propargyl-PEG4-alcohol (5) | p-Toluenesulfonyl chloride, Pyridine | 85-95 | >98[3] |
| 5 | This compound (7) | m-PEG3-thiol (3), Propargyl-PEG4-tosylate (6) | Potassium carbonate | 60-75 | >98[4] |
Experimental Protocols
Synthesis of m-PEG3-tosylate (2)
-
Materials: Triethylene glycol monomethyl ether (1.0 eq.), p-Toluenesulfonyl chloride (1.1 eq.), Pyridine (2.0 eq.), Dichloromethane (DCM).
-
Procedure:
-
Dissolve triethylene glycol monomethyl ether in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 1 hour, and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford m-PEG3-tosylate as a colorless oil.
-
Synthesis of m-PEG3-thiol (3)
-
Materials: m-PEG3-tosylate (1.0 eq.), Sodium hydrosulfide (NaSH, 1.5 eq.), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve m-PEG3-tosylate in anhydrous DMF under a nitrogen atmosphere.
-
Add sodium hydrosulfide in one portion.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield m-PEG3-thiol.
-
Synthesis of Propargyl-PEG4-alcohol (5)
-
Materials: Tetraethylene glycol (1.0 eq.), Sodium hydride (NaH, 1.2 eq.), Propargyl bromide (1.1 eq.), Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C, add tetraethylene glycol dropwise under a nitrogen atmosphere.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction back to 0 °C and add propargyl bromide dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain propargyl-PEG4-alcohol.
-
Synthesis of Propargyl-PEG4-tosylate (6)
-
Materials: Propargyl-PEG4-alcohol (1.0 eq.), p-Toluenesulfonyl chloride (1.1 eq.), Pyridine (2.0 eq.), Dichloromethane (DCM).
-
Procedure:
-
Follow the same procedure as for the synthesis of m-PEG3-tosylate, using propargyl-PEG4-alcohol as the starting material.
-
Purify the crude product by column chromatography to yield propargyl-PEG4-tosylate.
-
Synthesis of this compound (7)
-
Materials: m-PEG3-thiol (1.0 eq.), Propargyl-PEG4-tosylate (1.0 eq.), Potassium carbonate (K₂CO₃, 1.5 eq.), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve m-PEG3-thiol and propargyl-PEG4-tosylate in anhydrous DMF.
-
Add potassium carbonate to the mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography to obtain this compound as a colorless to pale yellow oil.
-
Visualization of Application in PROTACs
This compound is an exemplary PEG linker used in the design of PROTACs. The PEG portion of the linker enhances the solubility and pharmacokinetic properties of the PROTAC, while the propargyl group allows for "click" chemistry attachment to a warhead or E3 ligase ligand. The following diagram illustrates the mechanism of action of a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.[][6][7][8]
This guide provides a comprehensive framework for the synthesis and understanding of this compound. The provided protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions and scales. The successful synthesis of this versatile linker will enable researchers to advance their work in bioconjugation and the development of novel therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Propargyl-PEG4-Tos, 875770-32-4 | BroadPharm [broadpharm.com]
- 4. This compound, 2055040-85-0 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
The Strategic Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers have become an indispensable tool in the field of bioconjugation, enabling the development of advanced therapeutics, diagnostics, and research reagents. Their unique physicochemical properties allow for the precise modulation of a biomolecule's characteristics, leading to improved efficacy, safety, and stability. This technical guide provides a comprehensive overview of the role of PEG linkers in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Core Principles of PEGylation in Bioconjugation
PEGylation is the process of covalently attaching PEG chains to a molecule, such as a protein, peptide, antibody, or nanoparticle.[1] The hydrophilic, flexible, and biocompatible nature of PEG chains imparts several beneficial properties to the resulting bioconjugate.[1][2]
Key Benefits of PEGylation:
-
Improved Solubility and Stability: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions and can protect them from enzymatic degradation.[2][3]
-
Reduced Immunogenicity: PEG chains can mask immunogenic epitopes on a biomolecule, reducing the likelihood of an adverse immune response.[1][2] This "stealth" effect is attributed to the formation of a hydration shell around the molecule, which sterically hinders interactions with immune cells and opsonins.[4][5]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which reduces its renal clearance and prolongs its circulation half-life in the body.[1][6] This leads to sustained therapeutic effects and potentially less frequent dosing.
-
Controlled Drug Release: Cleavable PEG linkers can be designed to release a therapeutic payload under specific physiological conditions, such as changes in pH or the presence of certain enzymes, allowing for targeted drug delivery.[7][8]
Types of PEG Linkers and Their Applications
The versatility of PEG linkers stems from the wide array of available architectures and functional groups, allowing for tailored bioconjugation strategies.
Architectural Diversity:
-
Linear PEG Linkers: These consist of a single, straight PEG chain with functional groups at one or both ends. They are the most common type of PEG linker and are widely used in drug delivery and protein modification.[9]
-
Branched PEG Linkers: These have multiple PEG arms extending from a central core. This architecture provides a greater hydrodynamic volume compared to linear PEGs of the same molecular weight, which can further enhance circulation half-life.[1][3] Branched PEGs also offer superior shielding effects.[9]
-
Multi-arm PEG Linkers: These possess multiple reactive sites, enabling the conjugation of several molecules, which is particularly useful for creating high-payload drug conjugates or for cross-linking applications.[3]
Functional Diversity:
-
Homobifunctional Linkers: These have the same reactive group at both ends of the PEG chain and are used for cross-linking identical molecules or for creating symmetric conjugates.[10]
-
Heterobifunctional Linkers: These possess different reactive groups at each end, allowing for the sequential and controlled conjugation of two different molecules.[11][12] This is a key strategy in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies.
Cleavability:
-
Non-cleavable Linkers: These form a stable, permanent bond between the biomolecule and the payload. They are used when the entire conjugate is intended to be internalized by the target cell for its therapeutic effect.[8][13]
-
Cleavable Linkers: These contain a labile bond that can be broken under specific conditions (e.g., acidic pH in endosomes, presence of specific enzymes in tumor tissues). This allows for the controlled release of the payload at the target site, minimizing systemic toxicity.[7][8][14]
Quantitative Impact of PEGylation
The choice of PEG linker significantly impacts the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize key quantitative data from various studies.
| Linker Type | PEG Molecular Weight (kDa) | Biomolecule | Change in Hydrodynamic Radius (Rh) | Reference |
| Linear | 5 | Human Serum Albumin | 3.5 nm -> 4.2 nm | [3] |
| Linear | 10 | Human Serum Albumin | 3.5 nm -> 5.2 nm | [3] |
| Linear | 20 | Human Serum Albumin | 3.5 nm -> 6.1 nm | [3] |
| Branched | 20 | Human Serum Albumin | 3.5 nm -> 6.4 nm | [3] |
| Linear | 40 | TNF Nanobody | - | [1] |
| Branched (2x20) | 40 | TNF Nanobody | Superior PK profile to linear | [1] |
| Branched (4x10) | 40 | TNF Nanobody | Superior PK profile to linear | [1] |
Table 1: Effect of PEG Linker Architecture and Molecular Weight on Hydrodynamic Radius. This table illustrates how increasing the molecular weight and branching of PEG linkers leads to a larger hydrodynamic radius of the conjugated protein.
| Drug | Formulation | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Reference | |---|---|---|---|---| | Doxorubicin | Free Drug | 5 min | 45.4 L/h/m² | 1000 L/m² |[15] | | Doxorubicin | PEGylated Liposomal (L-DOX) | ~45 h | 0.1 L/h/m² | 3-4 L/m² |[15] |
Table 2: Pharmacokinetic Profile of Doxorubicin vs. PEGylated Liposomal Doxorubicin. This table demonstrates the dramatic improvement in the pharmacokinetic profile of doxorubicin when delivered in a PEGylated liposomal formulation.
Key Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of PEGylated bioconjugates.
Amine-Reactive PEGylation using NHS Esters
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to a protein via its primary amine groups (e.g., lysine residues).
Materials:
-
Protein to be PEGylated (1-10 mg/mL)
-
PEG-NHS Ester
-
Phosphate-buffered saline (PBS), pH 7.2-7.5 (or other amine-free buffer)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.[7]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to create a 10 mM stock solution.[7][16] The reagent is moisture-sensitive and should be equilibrated to room temperature before opening.[16]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7][16]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[16]
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PEG-NHS ester.[17]
-
Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using size-exclusion chromatography (SEC).[7][]
Thiol-Reactive PEGylation using Maleimide Chemistry
This protocol outlines the conjugation of a maleimide-activated PEG to a biomolecule containing a free thiol group (e.g., cysteine residue).
Materials:
-
Thiol-containing biomolecule (e.g., peptide, protein)
-
PEG-Maleimide
-
Degassed conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
SEC equipment for purification
Procedure:
-
Biomolecule Preparation: Dissolve the thiol-containing biomolecule in the degassed conjugation buffer. If the thiol groups are in a disulfide bond, they may need to be reduced first by adding a 10-100x excess of TCEP and incubating for 20-30 minutes at room temperature.[19]
-
PEG-Maleimide Solution Preparation: Immediately before use, prepare a 10 mM stock solution of PEG-Maleimide in anhydrous DMSO or DMF.[11]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide stock solution to the biomolecule solution.[5][11]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[11][19]
-
Purification: Purify the PEGylated conjugate using SEC to remove unreacted PEG-Maleimide and other small molecules.[11]
Characterization of PEGylated Bioconjugates
4.3.1. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique to determine the degree of PEGylation and the molar mass of the conjugate without relying on column calibration standards.[9][20]
Instrumentation:
-
HPLC system with a size-exclusion column (e.g., TSKgel UP-SW2000)[9]
-
Multi-Angle Light Scattering (MALS) detector
-
UV detector
-
Differential Refractive Index (dRI) detector
Procedure:
-
Sample Preparation: Prepare the PEGylated protein sample in a suitable mobile phase (e.g., PBS).
-
Chromatography: Inject the sample onto the SEC column. The different species (unconjugated protein, mono-PEGylated, di-PEGylated, etc., and free PEG) will separate based on their hydrodynamic volume.[9][]
-
Data Acquisition and Analysis: The eluent passes through the UV, MALS, and dRI detectors. The data from all three detectors are used to calculate the absolute molar mass of the protein and the attached PEG for each eluting peak, allowing for the determination of the degree of conjugation.[20][21]
4.3.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the covalent attachment of the PEG linker and to determine the precise mass of the conjugate, which can be used to calculate the number of attached PEG chains.[6][22]
Instrumentation:
-
Mass spectrometer (e.g., MALDI-TOF, ESI-Q-TOF)
-
(Optional) HPLC system for online separation prior to MS analysis
Procedure:
-
Sample Preparation: The sample may be analyzed directly or after enzymatic digestion (peptide mapping). For intact mass analysis, the sample is often desalted.
-
Mass Analysis: The sample is ionized and the mass-to-charge ratio of the ions is measured. The resulting spectrum will show a distribution of peaks corresponding to the different PEGylated species.[6]
-
Data Interpretation: The mass difference between the unmodified biomolecule and the PEGylated species corresponds to the mass of the attached PEG chains, allowing for the determination of the degree of PEGylation.[23]
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate fundamental concepts in bioconjugation and the mechanism of action of PEGylated therapeutics.
Conclusion and Future Perspectives
PEG linkers are a cornerstone of modern bioconjugation, providing a versatile platform to enhance the therapeutic potential of a wide range of biomolecules. The ability to precisely tune the length, architecture, and functionality of PEG linkers allows for the rational design of bioconjugates with optimized pharmacokinetic and pharmacodynamic profiles. As our understanding of the structure-activity relationships of PEGylated molecules deepens, we can expect the development of even more sophisticated and effective bioconjugates for a variety of applications in medicine and biotechnology. The continued innovation in linker chemistry, including the development of novel cleavable linkers and multi-functional platforms, will undoubtedly pave the way for the next generation of targeted therapies and advanced diagnostics.
References
- 1. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. confluore.com [confluore.com]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 13. The Effect of Pegylated Liposomal Doxorubicin HCl on Cellular Mitochondrial Function [jscimedcentral.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. dovepress.com [dovepress.com]
- 16. broadpharm.com [broadpharm.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 20. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 21. wyatt.com [wyatt.com]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently attach molecules to biomolecules—a process known as bioconjugation—is paramount. Traditional methods for bioconjugation often suffer from drawbacks such as harsh reaction conditions, low yields, and a lack of specificity, which can compromise the function of the biomolecule of interest. Enter click chemistry, a concept introduced by K.B. Sharpless in 2001, which describes a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with biological processes. This powerful chemical toolkit has revolutionized the field of bioconjugation by providing a set of reliable and selective reactions for covalently linking molecules in complex biological environments.
This guide provides a comprehensive technical overview of the core principles and applications of click chemistry in bioconjugation. We will delve into the mechanisms of the most prominent click reactions, provide detailed experimental protocols, and present quantitative data to allow for a thorough comparison of these powerful techniques.
Core Concepts of Click Chemistry
The philosophy behind click chemistry is to utilize reactions that are:
-
Modular and wide in scope: Capable of joining a wide variety of molecular building blocks.
-
High-yielding: Consistently providing a high percentage of the desired product.
-
Free of offensive byproducts: Generating byproducts that are easily removed or benign.
-
Stereospecific: Proceeding to a single, well-defined product isomer.
-
Simple to perform with readily available starting materials and reagents.
-
Compatible with or easily adapted to aqueous conditions.
These characteristics make click chemistry exceptionally well-suited for modifying complex biomolecules like proteins, nucleic acids, and carbohydrates, even within living systems.
Key Click Chemistry Reactions in Bioconjugation
While numerous reactions fit the "click" criteria, a few have risen to prominence in the field of bioconjugation. This section will explore the mechanisms and applications of the most widely used click reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction. It involves the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage, catalyzed by a copper(I) salt. This reaction boasts an enormous rate acceleration of 107 to 108 compared to the uncatalyzed reaction.
Mechanism: The widely accepted mechanism involves a dinuclear copper intermediate, which explains the reaction's high efficiency and regioselectivity.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
A significant advantage of CuAAC is the small size and inert nature of the azide and alkyne functional groups, which are largely absent in biological systems, thus ensuring high specificity. However, a primary drawback is the cytotoxicity of the copper catalyst, which can limit its application in living cells. To mitigate this, various ligands have been developed to stabilize the Cu(I) oxidation state and reduce its toxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity issues associated with CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction does not require a copper catalyst and instead relies on the high ring strain of a cyclooctyne to react with an azide, forming a stable triazole.
Mechanism: The reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the release of ring strain provides the driving force for the reaction.
Caption: The concerted mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
SPAAC is highly bio-orthogonal and has found widespread use in live-cell imaging and in vivo applications. While generally slower than CuAAC, the development of increasingly reactive cyclooctynes, such as dibenzocyclooctynes (DBCO) and bicyclo[6.1.0]nonyne (BCN), has significantly improved its kinetics.
Thiol-ene Coupling
The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, forming a stable thioether bond. This reaction is highly efficient, proceeds under mild, biocompatible conditions, and can be initiated by light (photo-initiated) or radical initiators.
Mechanism: The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.
The Propargyl Group: A Versatile Linchpin in Modern Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The propargyl group, a three-carbon functional group featuring a terminal alkyne (HC≡C−CH₂−), stands as a cornerstone in the edifice of modern organic synthesis.[1][2] Its unique electronic and structural attributes impart a versatile reactivity profile, enabling its participation in a vast array of chemical transformations. This guide provides a comprehensive overview of the propargyl group's core principles, its application in sophisticated chemical synthesis, and detailed protocols for its manipulation, tailored for professionals in research and drug development.
Fundamental Principles of the Propargyl Group
Structure and Reactivity
The propargyl group's reactivity is a direct consequence of its electronic structure. The sp-hybridized carbons of the alkyne create a region of high electron density, making the triple bond susceptible to electrophilic addition.[3] Conversely, the terminal proton is weakly acidic, allowing for deprotonation to form a potent nucleophile. The adjacent sp³-hybridized methylene group is termed the "propargylic position," and it is this position that is often involved in nucleophilic substitution reactions.[1]
A key characteristic of propargyl systems is their propensity to undergo tautomerization to form allenyl derivatives (CH₂=C=CH−).[4][5] This equilibrium is a critical consideration in many reactions, as the reactivity of the allenyl isomer can lead to different product outcomes.
The stability of reactive intermediates is also a crucial factor. The propargyl radical is resonance-stabilized, with the unpaired electron delocalized over the three-carbon framework.[6][7] Similarly, the propargyl cation, although less stable than its allylic counterpart, can be generated and utilized in synthesis, often stabilized by coordination to transition metals.[8][9]
Comparison with the Allyl Group
The propargyl group is often compared to its olefinic analogue, the allyl group (H₂C=CH−CH₂−). While both are three-carbon units capable of stabilizing adjacent reactive centers, there are key differences in their reactivity. The allyl radical is generally considered to be slightly more stable than the propargyl radical. However, the cylindrical symmetry of the alkyne in the propargyl radical means that resonance stabilization does not impose the same rotational restrictions as in the allyl radical. This can have significant implications for the stereochemical outcome of radical reactions.
Key Synthetic Transformations Involving Propargyl Groups
The versatility of the propargyl group is showcased in a multitude of named reactions and synthetic strategies.
Propargylation of Nucleophiles
The introduction of a propargyl group onto a nucleophile is a fundamental transformation. Propargyl halides, such as propargyl bromide and chloride, are common electrophiles for this purpose and readily undergo Sₙ2 reactions with a variety of nucleophiles.[10]
The Nicholas Reaction
For base-sensitive substrates, the Nicholas reaction provides a powerful alternative for propargylation.[11][12] This reaction involves the stabilization of a propargyl cation through complexation with dicobalt octacarbonyl (Co₂(CO)₈). The resulting stabilized cation can then react with a wide range of nucleophiles, including alcohols, thiols, and even electron-rich aromatic rings, under acidic conditions.[11][12] Subsequent oxidative decomplexation regenerates the alkyne functionality.[11]
Sonogashira Coupling
The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, enabling the coupling of terminal alkynes with aryl or vinyl halides.[13] Propargyl alcohols and other propargyl-containing molecules with a terminal alkyne are excellent substrates for this palladium- and copper-catalyzed reaction, providing a direct route to functionalized internal alkynes.[13][14]
A³ Coupling (Aldehyde-Alkyne-Amine)
The A³ coupling is a three-component reaction that provides a highly efficient route to propargylamines. This reaction involves the condensation of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal salt. The resulting propargylamine scaffold is a prevalent motif in many biologically active molecules.
Click Chemistry
The terminal alkyne of the propargyl group is a key participant in one of the most prominent "click" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable 1,2,3-triazole linkage and is widely employed in bioconjugation, materials science, and drug discovery due to its high efficiency, specificity, and biocompatibility.
Quantitative Data on Propargyl Group Transformations
The following tables summarize quantitative data for key synthetic transformations involving the propargyl group, providing a comparative overview of reaction conditions and yields.
Table 1: Propargylation of Nucleophiles using the Nicholas Reaction
| Nucleophile | Propargylating Agent | Lewis Acid | Solvent | Time (h) | Yield (%) | Reference |
| N-Boc-L-Serine methyl ester | Co₂(CO)₆-propargyl alcohol | BF₃·OEt₂ | CH₂Cl₂ | 4.5 | 47 | [11] |
| N-Fmoc-L-Cysteine ethyl ester | Co₂(CO)₆-propargyl alcohol | BF₃·OEt₂ | CH₂Cl₂ | 2 | 71 | [12] |
| N-Boc-L-Tyrosine methyl ester | Co₂(CO)₆-propargyl alcohol | BF₃·OEt₂ | CH₂Cl₂ | 2 | 45 | [12] |
| N-Bz-D-Phenylalanine | Co₂(CO)₆-propargyl alcohol | BF₃·OEt₂ | CH₂Cl₂ | 2 | 60 |
Table 2: Synthesis of Propargylic Ethers
| Alkyne | Acetal | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzaldehyde dimethyl acetal | AuCl₃/AgOTf | Toluene | 12 | 85 | [15] |
| 1-Hexyne | Benzaldehyde dimethyl acetal | AuCl₃/AgOTf | Toluene | 12 | 75 | [15] |
| Phenylacetylene | Cyclohexanone dimethyl acetal | AuCl₃/AgOTf | Toluene | 12 | 92 | [15] |
Experimental Protocols
General Procedure for the Nicholas Reaction
Materials:
-
Propargyl alcohol derivative
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Nucleophile
-
Lewis acid (e.g., BF₃·OEt₂)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Oxidizing agent for decomplexation (e.g., ceric ammonium nitrate - CAN)
Procedure:
-
To a solution of the propargyl alcohol in anhydrous CH₂Cl₂ under an inert atmosphere, add Co₂(CO)₈ and stir at room temperature until the formation of the cobalt-alkyne complex is complete (typically monitored by TLC).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid dropwise.
-
Slowly add a solution of the nucleophile in anhydrous CH₂Cl₂ to the reaction mixture.
-
Stir the reaction at the same temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
For decomplexation, dissolve the crude cobalt complex in acetone and add a solution of CAN in water dropwise until the color changes from dark red to green.
-
Extract the product with an appropriate organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography.[11][12]
General Procedure for Sonogashira Coupling of a Propargyl Alcohol
Materials:
-
Aryl or vinyl halide
-
Propargyl alcohol
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a degassed solution of the aryl or vinyl halide and the propargyl alcohol in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) until the starting materials are consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and filter off any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[13]
Visualizations of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts and experimental workflows related to the chemistry of propargyl groups.
Reactivity of the Propargyl Group
Caption: Reactivity pathways of the propargyl group.
Experimental Workflow for the Nicholas Reaction
References
- 1. Propargyl group - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Propargyl group [chem.ucla.edu]
- 3. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Resonantly Stabilized and Aromatic Radicals [uhmreactiondynamics.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploring the Chemical Properties and Applications of Propargyl Alcohol in Industry and Research [tengerchemical.com]
- 14. rawsource.com [rawsource.com]
- 15. Synthesis of Propargylic Ethers by Gold-Mediated Reaction of Terminal Alkynes with Acetals [jstage.jst.go.jp]
The Role of PEG Linkers in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by co-opting the cell's endogenous ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3][4] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous properties.[5] This in-depth technical guide explores the multifaceted applications of PEG linkers in PROTACs, providing a comprehensive overview of their impact on PROTAC performance, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of hydrophilicity and flexibility.[3] This characteristic is instrumental in addressing a key challenge in PROTAC development: the often large and lipophilic nature of these molecules, which can lead to poor solubility and limited cell permeability.[6]
Enhancing Solubility and Physicochemical Properties
The incorporation of PEG linkers significantly enhances the aqueous solubility of PROTACs.[5] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhancement in solubility is not only crucial for formulation and handling but also for improving oral absorption and overall pharmacokinetic profiles. The use of PEG motifs allows for the fine-tuning of key physicochemical properties such as the topological polar surface area (TPSA) and lipophilicity (cLogP), which are critical determinants of a molecule's drug-like characteristics.[3][7]
Modulating Cell Permeability
The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity imparted by PEG linkers can sometimes hinder passive diffusion across the lipophilic cell membrane, their inherent flexibility can be advantageous.[7][8] PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[8] However, an optimal balance must be struck, as excessive PEGylation can lead to decreased cellular uptake.[6]
Optimizing Ternary Complex Formation
The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length and flexibility of the PEG linker are critical for achieving the optimal geometry for this complex. An improperly sized linker can lead to steric hindrance or an unproductive complex, thereby diminishing the efficiency of protein degradation.[1] The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Quantitative Data on PEG Linker Applications
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs targeting various proteins.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [7]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [1]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 3: Degradation Potency of TBK1-Targeting PROTACs [1]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Table 4: Degradation Efficiency of BRD4-Targeting PROTACs in Various Cancer Cell Lines [9][10]
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported |
| PROTAC BRD4 Degrader-3 | CRBN | BRD4 | RS4;11 (Leukemia) | 0.003 µM | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis and evaluation of PROTACs. The following section provides representative protocols for key experiments.
Protocol 1: Solid-Phase Synthesis of a PROTAC with a PEG Linker
Solid-phase synthesis offers a streamlined approach for the rapid and efficient construction of PROTAC libraries.[11][12][13]
Materials:
-
Aminomethylated polystyrene resin
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
MeOH (Methanol)
-
t-Boc-N-amido-PEG10-Br linker
-
20% Piperidine in DMF
-
Carboxylic acid-functionalized POI ligand
-
Cleavage cocktail (95% TFA, 2.5% triisopropylsilane, 2.5% water)
Procedure:
-
Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes.
-
E3 Ligase Ligand Coupling:
-
To the swollen resin, add a solution of the carboxylic acid-functionalized E3 ligase ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Shake the mixture at room temperature for 16 hours.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Linker Attachment:
-
Swell the E3 ligase ligand-functionalized resin in DMF.
-
Treat the resin with a solution of t-Boc-N-amido-PEG10-Br (2 eq.) and DIPEA (4 eq.) in DMF.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with 20% piperidine in DMF to remove the Boc protecting group from the linker.
-
-
POI Ligand Coupling:
-
To the resin, add a solution of the POI ligand containing a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Shake the mixture at room temperature for 16 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Purification:
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the PROTAC from the solid support.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC in cold diethyl ether.
-
Purify the PROTAC using reverse-phase HPLC.
-
Protocol 2: Measuring Protein Degradation by Western Blot
Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
-
Calculate DC50 and Dmax values from the dose-response data.
-
Protocol 3: HiBiT Assay for Quantifying Protein Degradation
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein degradation in live cells.[14][15][16][17]
Procedure:
-
Cell Line Generation: Generate a stable cell line endogenously expressing the POI tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing. These cells should also stably express the LgBiT protein.
-
Cell Plating: Plate the HiBiT-tagged cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compounds in the appropriate cell culture medium. Add the diluted compounds to the cells.
-
Luminescence Measurement (Endpoint):
-
After the desired treatment duration, add a lytic detection reagent containing the LgBiT protein and furimazine substrate to the wells.
-
Incubate to allow for cell lysis and signal development.
-
Measure the luminescence using a plate reader.
-
-
Luminescence Measurement (Kinetic):
-
For real-time measurements, add a live-cell substrate (e.g., Endurazine™) to the cells before adding the PROTACs.
-
Measure luminescence at regular intervals over the desired time course using a plate reader equipped with environmental controls (37°C, 5% CO2).
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Calculate the percentage of protein degradation for each concentration and time point.
-
Determine DC50 and Dmax values from the dose-response curves.
-
Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of PEG linkers in PROTACs.
Conclusion
PEG linkers are indispensable tools in the rational design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The quantitative data presented herein underscores the critical importance of linker length optimization for achieving maximal potency and efficacy. The detailed experimental protocols provide a framework for the synthesis and robust evaluation of novel PROTAC molecules. As the field of targeted protein degradation continues to advance, a deeper understanding of the structure-activity relationships of linkers, facilitated by the methodologies and principles outlined in this guide, will be paramount in unlocking the full therapeutic potential of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Design [protocols.io]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 15. promega.com [promega.com]
- 16. Target Degradation [worldwide.promega.com]
- 17. pl.promega.com [pl.promega.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of m-PEG3-S-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for m-PEG3-S-PEG4-propargyl, a bifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous PEG-propargyl compounds and established protocols for "click chemistry" reagents to ensure a high standard of laboratory safety.
Compound Profile and Reactivity
This compound is a polyethylene glycol (PEG) linker featuring a terminal propargyl group. This alkyne moiety is primarily utilized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction's high efficiency and specificity make the compound a valuable tool for covalently linking molecules in complex biological systems. The PEG spacer enhances aqueous solubility and provides a flexible bridge between conjugated entities.
Hazard Identification and Classification
Based on analogous compounds such as Propargyl-PEG13-acid and Propargyl-PEG5-NHS ester, this compound should be handled as a potentially hazardous substance. The primary anticipated hazards are summarized below.
| Hazard Class | GHS Classification (Anticipated) | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to stringent safety protocols is paramount when working with this compound. The following guidelines are based on best practices for handling similar chemical reagents.
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a splash hazard. | To prevent eye irritation or damage from dust or splashes.[1] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn at all times. | To prevent skin irritation upon contact.[1] |
| Respiratory Protection | Not typically required when handled in a fume hood. If handled outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent respiratory tract irritation from dust or aerosols.[1] |
Experimental Protocols: Safe Usage in "Click Chemistry"
The primary application of this compound is in CuAAC reactions. The safe execution of these experiments requires careful handling of not only the PEG linker but also the copper catalyst and other reagents.
General Reaction Setup
-
Reagent Preparation:
-
Dissolve this compound in an appropriate solvent in a chemical fume hood.
-
Prepare stock solutions of the copper(I) or copper(II) salt and the reducing agent (e.g., sodium ascorbate) separately.
-
-
Reaction Assembly:
-
In a clean, inert-atmosphere reaction vessel, combine the azide-containing substrate and the this compound solution.
-
Add the copper catalyst solution. Note that copper catalysts can be toxic and should be handled with care. The use of ligands that chelate copper can minimize its toxicity in biological systems.
-
Initiate the reaction by adding the reducing agent, if using a copper(II) source.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Upon completion, the reaction should be quenched to deactivate any remaining reactive species.
-
Quenching and Waste Disposal
-
Quenching: While specific quenching protocols for this compound are not detailed in the literature, general methods for deactivating unreacted propargyl groups can be employed. This may involve the addition of a mild nucleophile or simply quenching with water, followed by standard aqueous work-up procedures. The optimal quenching agent will depend on the other components of the reaction mixture.
-
Waste Disposal: All chemical waste, including unused reagents, reaction mixtures, and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[1] Collect all waste in appropriately labeled containers. Special attention should be paid to the disposal of copper-containing waste due to its potential environmental toxicity.
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C.[2] | To prevent degradation and maintain long-term stability. |
| Atmosphere | Keep container tightly sealed in a cool, well-ventilated area.[2] | To protect from moisture and atmospheric contaminants. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2] | To avoid hazardous reactions. |
| Light | Protect from direct sunlight.[2] | To prevent light-induced degradation. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.[1] |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.[1] |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Absorb spill with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[1] |
Visualizing Safe Handling: An Experimental Workflow
The following diagram illustrates a generalized workflow for the safe handling and use of this compound in a typical laboratory setting.
Caption: A generalized workflow for the safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet or professional safety training. Always consult the most current safety information and adhere to all institutional and regulatory guidelines when handling any chemical substance.
References
Methodological & Application
Application Notes and Protocols for m-PEG3-S-PEG4-propargyl in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of the m-PEG3-S-PEG4-propargyl linker in click chemistry. This versatile, heterobifunctional linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.
The this compound linker features a terminal propargyl group for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] The methoxy-terminated polyethylene glycol (PEG) chain enhances solubility and provides a flexible spacer, which is crucial for optimizing the performance of bioconjugates like PROTACs.[3]
Core Applications
The primary application of this compound is in the modular synthesis of complex biomolecules. Its propargyl group readily reacts with azide-functionalized molecules to form a stable triazole linkage.[1] This makes it an ideal tool for:
-
PROTAC Synthesis: Connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand to induce targeted protein degradation.[1][4]
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic payloads to antibodies for targeted cancer therapy.
-
Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for imaging and detection purposes.
-
Surface Modification: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the following table provides estimated and typical quantitative data for CuAAC reactions involving similar PEGylated propargyl linkers. These values serve as a reliable starting point for experimental design.
| Parameter | Typical Value | Conditions | Notes |
| Reaction Time | 1 - 4 hours | Room Temperature | Reaction times can be influenced by catalyst, ligand, and reactant concentrations. |
| Reaction Yield | > 90% | Optimized conditions | Yields are typically high due to the efficiency of the click reaction.[5] |
| Second-Order Rate Constant (k₂) | 10² - 10⁴ M⁻¹s⁻¹ | Aqueous buffer, with copper-chelating ligand | Rate is highly dependent on the specific copper source and accelerating ligand used. |
| Stability of Triazole Linkage | High | Physiological pH (7.4) | The resulting 1,2,3-triazole ring is chemically and biologically stable. |
| Solubility | High | Aqueous buffers, DMSO, DMF | The PEG chain significantly enhances the aqueous solubility of the linker and its conjugates.[2] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an azide-containing molecule (e.g., a protein ligand azide).
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in an appropriate solvent (e.g., DMSO, water).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized molecule to achieve a final concentration of 1 mM in PBS.
-
Add this compound to the reaction mixture at a 1.2-fold molar excess over the azide.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this catalyst/ligand mixture to the main reaction tube to achieve a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
-
Monitor the reaction progress by a suitable analytical method, such as LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials and catalyst.
-
-
Characterization:
Application Example: Synthesis of a STING-Targeting PROTAC
This section outlines the workflow for synthesizing a PROTAC designed to induce the degradation of the STING (Stimulator of Interferon Genes) protein, a key regulator of the innate immune system.[9][10] Overactivation of the cGAS-STING pathway is implicated in various inflammatory and autoimmune diseases.[11] PROTACs can be designed to recruit an E3 ubiquitin ligase to STING, leading to its ubiquitination and subsequent degradation by the proteasome.[10][12]
Experimental Workflow for STING PROTAC Synthesis
The synthesis involves a modular approach where a STING-binding ligand functionalized with an azide is coupled to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon recruitment) via the this compound linker using CuAAC.
Caption: Workflow for the synthesis and in vitro testing of a STING-targeting PROTAC.
Signaling Pathway: PROTAC-Mediated STING Degradation
The synthesized PROTAC facilitates the formation of a ternary complex between STING and an E3 ubiquitin ligase (e.g., Cereblon), leading to the ubiquitination and proteasomal degradation of STING, thereby downregulating the inflammatory signaling cascade.
Caption: PROTAC-mediated ubiquitination and degradation of the STING protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2055040-85-0 | BroadPharm [broadpharm.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. enovatia.com [enovatia.com]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. E3 Ubiquitin Ligases: The Operators of the Ubiquitin Code That Regulates the RLR and cGAS-STING Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of cGAS-STING pathway ubiquitination in innate immunity and multiple diseases [frontiersin.org]
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with m-PEG3-S-PEG4-propargyl
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions celebrated for their high efficiency, reliability, and simplicity.[1] This reaction facilitates the rapid and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[1][] The CuAAC reaction is characterized by its mild conditions, tolerance to a wide range of functional groups, and compatibility with aqueous environments, making it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][3]
The reagent, m-PEG3-S-PEG4-propargyl (CAS 2055040-85-0), is a discrete polyethylene glycol (dPEG®) linker designed for CuAAC reactions.[4][5] It features a terminal propargyl (alkyne) group for reaction with azide-modified molecules.[5] The linker's backbone consists of a total of seven ethylene glycol units separated by a thioether (-S-) linkage, and is terminated with a methoxy group. This hydrophilic PEG spacer enhances the aqueous solubility and stability of conjugated molecules, reduces immunogenicity, and improves pharmacokinetic profiles by prolonging circulation time.[6][7][8] These properties make it an ideal tool for advanced applications in drug delivery, diagnostics, and the development of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs) and PROTACs.[9][10][11]
Applications
The unique structure of this compound lends itself to a variety of cutting-edge applications in biomedical research and drug development.
-
Antibody-Drug Conjugates (ADCs): PEG linkers are crucial in ADC development, where they connect a potent cytotoxic drug to a monoclonal antibody.[9][10] The this compound linker can be used to attach an azide-modified payload to an alkyne-modified antibody (or vice versa, if the linker is first conjugated to the antibody). The PEG spacer improves the ADC's solubility and stability in the bloodstream, ensuring the payload is released specifically at the target cancer cells.[9]
-
PROTAC Development: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins.[11] The linker is a critical component, connecting a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The defined length and flexibility of the this compound linker can be optimized to ensure the proper orientation of the two ligands for efficient ternary complex formation and subsequent protein degradation.[11]
-
Diagnostics and Imaging: In diagnostic applications, this linker can be used to attach imaging agents, such as fluorescent dyes or radionuclides, to targeting molecules like antibodies or peptides.[9] The PEG chain helps to reduce non-specific binding and improves the circulation time of the imaging agent, leading to clearer and more accurate localization at the site of interest.[7][9]
-
Bioconjugation and Surface Modification: The propargyl group allows for the efficient "clicking" of this linker onto azide-functionalized proteins, peptides, nucleic acids, or nanoparticles.[7][12][13] This can be used to improve the stability and solubility of proteins, functionalize nanoparticles for targeted drug delivery, or modify the surface of medical devices to enhance biocompatibility.[7]
Reaction Scheme & Mechanism
The CuAAC reaction proceeds via a copper(I)-catalyzed mechanism that significantly accelerates the rate of the 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an azide-functionalized molecule (R-N₃). The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, like copper(II) sulfate (CuSO₄), using a reducing agent such as sodium ascorbate.[3][14] A stabilizing ligand, like THPTA or TBTA, is often used to protect the Cu(I) ion from oxidation and disproportionation, especially in aqueous and biological media.[14][15]
Experimental Protocols
Protocol 1: General CuAAC for Small Molecule Conjugation
This protocol describes a general procedure for conjugating this compound to an azide-containing small molecule in an organic solvent.
Materials and Reagents:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water.
-
Prepare a 100 mM stock solution of the TBTA ligand in DMSO or DMF.
-
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1.0 eq) and the azide-functionalized molecule (1.0 - 1.2 eq) in the chosen organic solvent (e.g., DCM/THF).
-
Add the TBTA ligand solution (0.1 - 0.3 eq relative to copper).
-
Add the CuSO₄ stock solution (0.05 - 0.1 eq).
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Add the freshly prepared Sodium Ascorbate solution (0.5 - 1.0 eq) to initiate the reaction.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with water or brine to remove the copper catalyst and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the resulting triazole conjugate using silica gel column chromatography to obtain the final product.
-
Protocol 2: Bioconjugation to an Azide-Modified Protein
This protocol is adapted for conjugating the alkyne linker to a sensitive biological molecule, such as a protein containing a genetically encoded or chemically introduced azide group, in an aqueous buffer.
Materials and Reagents:
-
Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) - water-soluble ligand
-
Sodium Ascorbate (NaAsc)
-
Aminoguanidine Hydrochloride (optional, to intercept reactive byproducts)[12]
-
Buffer: Degassed PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
-
Catalyst Premix:
-
Reaction Setup:
-
In a reaction tube, add the azide-modified protein solution (final concentration typically 1-10 mg/mL).
-
Add the this compound stock solution to achieve a final concentration of 10-50 fold molar excess over the protein.
-
Add the premixed Cu(I)/THPTA catalyst complex (final copper concentration ~100-500 µM).
-
-
Initiation and Incubation:
-
Purification:
-
Remove excess reagents and purify the PEGylated protein conjugate using methods suitable for biomolecules, such as Size Exclusion Chromatography (SEC), dialysis, or tangential flow filtration against the desired storage buffer.
-
Analyze the final product by SDS-PAGE, which will show a shift in molecular weight, and Mass Spectrometry to confirm conjugation.
-
Quantitative Data Summary
The efficiency of CuAAC reactions with PEGylated alkynes is generally high. The following table summarizes representative reaction conditions and outcomes based on literature data for similar reactions.[1][16][17]
| Parameter | Small Molecule Conjugation | Bioconjugation | Reference(s) |
| Reactant Ratio (Alkyne:Azide) | ~1:1.1 | 10-50x excess of PEG-alkyne | [1][15] |
| Catalyst (CuSO₄) | 1 - 10 mol% | 0.25 - 1 mM | [1][16] |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [1][15] |
| Reducing Agent (NaAsc) | 5 - 50 mol% | 5 - 50 equivalents (to azide) | [1][15] |
| Temperature | Room Temp. - 70 °C | Room Temperature (4 - 25 °C) | [1][17] |
| Reaction Time | 30 min - 24 h | 30 min - 4 h | [1][15] |
| Typical Yields | >80% | Near-quantitative | [1][16][18] |
Note: This table provides exemplary data. Optimal conditions may vary depending on the specific substrates and should be determined empirically.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a conceptual application pathway for the this compound linker.
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Conceptual pathway for an ADC utilizing a PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. This compound, CAS 2055040-85-0 | AxisPharm [axispharm.com]
- 5. This compound, 2055040-85-0 | BroadPharm [broadpharm.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. purepeg.com [purepeg.com]
- 10. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. labinsights.nl [labinsights.nl]
- 14. broadpharm.com [broadpharm.com]
- 15. axispharm.com [axispharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Bioconjugation of Peptides with m-PEG3-S-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a premier strategy in drug development to enhance the therapeutic properties of peptides. This process can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, improve stability against proteolytic degradation, enhance solubility, and reduce immunogenicity.[1][2]
This document provides detailed protocols for the bioconjugation of a target peptide with m-PEG3-S-PEG4-propargyl , a discrete PEG (dPEG®) linker. This linker features a terminal propargyl group, which allows for a highly specific and efficient conjugation reaction via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][]
The conjugation process is a two-stage approach:
-
Peptide Azidation : Introduction of a reactive azide handle onto the peptide.
-
Click Chemistry Conjugation : The CuAAC reaction between the azide-functionalized peptide and the propargyl-PEG linker.
This method ensures a site-specific and stable triazole linkage, yielding a homogenous final product.[3][5]
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Peptide of Interest | Custom Synthesis | Must contain a primary amine (N-terminus or Lysine side chain). |
| This compound | BroadPharm / AxisPharm | A discrete PEG linker with a terminal alkyne group. |
| Azido-PEG4-NHS Ester | BenchChem / BroadPharm | For introducing the azide group onto the peptide. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving reagents. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | Amine-free buffer for azidation reaction. |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | Catalyst for CuAAC reaction. |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | BroadPharm / Sigma-Aldrich | Water-soluble Cu(I)-stabilizing ligand. |
| Sodium Ascorbate | Sigma-Aldrich | Reducing agent for CuAAC reaction. |
| Desalting Columns (e.g., 7K MWCO) | Thermo Fisher Scientific | For purification after azidation. |
| HPLC System (Preparative & Analytical) | Waters / Agilent | For purification and analysis. |
| C18 or C4 HPLC Columns | Phenomenex / Waters | For reversed-phase chromatography. |
| Mass Spectrometer (MALDI-TOF or ESI-MS) | Bruker / Thermo Fisher | For characterization of conjugates. |
| Acetonitrile (ACN), HPLC Grade | VWR / Fisher Scientific | Mobile phase for HPLC. |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Mobile phase additive for HPLC. |
Experimental Workflow
The overall workflow for the bioconjugation process is depicted below. It involves a sequential two-step reaction followed by purification and characterization.
Detailed Experimental Protocols
Protocol 1: Peptide Azidation
This protocol describes the introduction of an azide group onto a primary amine of the peptide using an Azide-NHS ester.
-
Peptide Preparation : Dissolve the peptide in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.[6]
-
Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO. NHS esters are moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.[7]
-
Azidation Reaction :
-
Calculate the required volume of the Azide-NHS ester stock solution to achieve a 10-20 fold molar excess relative to the peptide.[6][7]
-
Add the calculated volume of the reagent to the peptide solution. Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[7]
-
-
Purification of Azide-Peptide :
-
Remove the excess, unreacted Azide-NHS ester using a desalting column with a molecular weight cutoff (MWCO) appropriate for your peptide.[6]
-
Follow the manufacturer's instructions for the desalting column to exchange the buffer and collect the purified azide-functionalized peptide.
-
-
Characterization (Optional but Recommended) :
-
Analyze the purified product using mass spectrometry to confirm the addition of the azido-PEG4 moiety. The expected mass increase is approximately 217.2 Da.
-
Determine the concentration of the azide-peptide solution using a suitable protein assay (e.g., BCA).
-
Protocol 2: CuAAC "Click" Reaction for PEGylation
This protocol details the conjugation of the azide-functionalized peptide with the this compound linker.
-
Reagent Preparation :
-
Azide-Peptide : Use the purified solution from Protocol 1.
-
Propargyl-PEG Linker : Prepare a 10 mM stock solution of this compound in DMSO.
-
Catalyst Solution : Prepare fresh stock solutions:
-
Reducing Agent : Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water.[8]
-
-
Click Reaction Assembly : In a microcentrifuge tube, combine the following reagents in the specified order. It is crucial to add the sodium ascorbate last to initiate the reaction.[9]
-
Azide-functionalized peptide (to a final concentration of ~1-2 mg/mL).
-
This compound (1.5 to 5 molar equivalents relative to the peptide).
-
Deionized water or PBS to adjust the volume.
-
Premix of CuSO₄ and THPTA solution (add CuSO₄ to a final concentration of 0.1-0.25 mM and THPTA to 0.5-1.25 mM, maintaining a 1:5 copper-to-ligand ratio).[10]
-
Mix gently by pipetting.
-
Add Sodium Ascorbate solution to a final concentration of 5 mM to initiate the reaction.[8][10]
-
-
Incubation :
-
Purification of PEGylated Peptide :
-
The primary method for purifying the final conjugate is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[][12]
-
See Section 5.1 for detailed HPLC parameters.
-
-
Characterization :
Purification and Characterization
Purification by RP-HPLC
RP-HPLC is the standard method for purifying the final PEGylated peptide from unreacted peptide, excess PEG linker, and other reaction components.[12]
| Parameter | Recommended Conditions |
| Column | C4 or C18 reversed-phase column (e.g., Jupiter 300 C4). C4 is often preferred for larger, more hydrophobic PEGylated species.[15] |
| Mobile Phase A | 0.1% TFA in Water.[16] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN).[16] |
| Flow Rate | Analytical: ~1 mL/min. Preparative: Scale accordingly based on column diameter.[15] |
| Gradient | A shallow linear gradient is recommended for optimal resolution (e.g., 1-2% increase in Mobile Phase B per minute). A typical starting point is 20-65% B over 25 minutes.[15][17] |
| Detection | UV at 214-220 nm.[12][15] |
| Temperature | 45 °C can improve peak shape and resolution for some PEGylated proteins.[15][17] |
After purification, fractions containing the pure product are pooled and lyophilized.
Characterization by Mass Spectrometry
Mass spectrometry is essential for confirming the successful conjugation at each step.
| Analysis Stage | Technique | Expected Mass Shift | Notes |
| Post-Azidation | MALDI-TOF or ESI-MS | + 217.2 Da (for Azido-PEG4) | Confirms successful introduction of the azide handle. |
| Post-PEGylation | MALDI-TOF or ESI-MS | + 394.5 Da (for this compound) | Confirms successful click conjugation to the azide-peptide. |
For MALDI-TOF analysis of PEGylated peptides, α-Cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix.[13] High-resolution instruments can resolve the individual oligomers of heterogeneous PEG products, although the linker described here is a discrete, single molecular weight species.[18][19]
Quantitative Data Summary
The efficiency of each reaction step is crucial for the overall yield of the final product. The following table summarizes expected outcomes.
| Reaction Step | Parameter | Typical Value | Reference |
| Peptide Azidation | Molar Excess of NHS-Ester | 10-20 fold | [6] |
| Reaction Time | 1-2 hours | [7] | |
| Expected Yield | >90% (Peptide dependent) | General knowledge, high efficiency reaction. | |
| CuAAC PEGylation | Molar Excess of PEG-Alkyne | 1.5-5 fold | General protocol optimization. |
| Reaction Time | 1-4 hours | [11] | |
| Expected Yield | >80-95% | [5][20] | |
| Overall Process | Overall Yield | 70-85% | Estimated based on individual step efficiencies. |
Application Example: Targeting GPCR Signaling
PEGylated peptides are frequently developed as therapeutics that target cell surface receptors, such as G-Protein Coupled Receptors (GPCRs). The enhanced stability and circulation time of the PEGylated peptide can lead to improved receptor engagement and downstream signaling modulation. The diagram below illustrates a common GPCR signaling pathway that could be targeted by a PEGylated peptide agonist.
In this pathway, a PEGylated peptide agonist binds to a Gs-coupled GPCR.[21][22] This activates the G-protein, leading to the activation of adenylate cyclase, which converts ATP to the second messenger cAMP.[23] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[23]
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. jpt.com [jpt.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. blob.phenomenex.com [blob.phenomenex.com]
- 16. peptide.com [peptide.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of m-PEG3-S-PEG4-propargyl Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The m-PEG3-S-PEG4-propargyl conjugate is a heterobifunctional PEG linker widely utilized in bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its defined-length polyethylene glycol (PEG) chains enhance the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal methoxy and propargyl groups provide orthogonal reactivity for sequential conjugation reactions. The propargyl group, in particular, is a key functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific attachment of molecules containing an azide group.
Achieving high purity of the this compound conjugate is critical to ensure the homogeneity and efficacy of the final bioconjugate, as impurities can lead to undesired side reactions and complicate downstream characterization. This document provides detailed protocols for the purification of this compound conjugates using common laboratory techniques, including extraction, precipitation, and reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification Strategies
The purification of this compound conjugates typically involves a multi-step process to remove unreacted starting materials, reagents, and side products from the synthesis reaction. The choice of purification method will depend on the scale of the synthesis and the nature of the impurities. A general workflow involves an initial workup with solvent extraction, followed by either precipitation or chromatographic purification for higher purity.
Caption: General purification workflow for this compound conjugates.
Experimental Protocols
Protocol 1: Purification by Extraction and Precipitation
This protocol is suitable for a preliminary purification of the crude product, especially for larger scale syntheses. It effectively removes water-soluble impurities.
Materials:
-
Crude this compound reaction mixture
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (cold, ~4°C)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper and funnel
Methodology:
-
Quenching the Reaction: At the end of the synthesis, quench the reaction mixture as per the specific synthesis protocol, often by adding water or a mild acidic/basic solution.
-
Solvent Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an equal volume of dichloromethane (DCM) and deionized water.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The PEGylated product, being amphiphilic, will preferentially partition into the organic DCM layer.
-
Drain the lower organic layer into a clean flask.
-
Re-extract the aqueous layer twice more with fresh DCM to maximize product recovery.
-
-
Washing the Organic Phase:
-
Combine all the organic extracts.
-
Wash the combined organic phase sequentially with deionized water and then with brine to remove residual water-soluble impurities and salts.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.
-
Filter the drying agent and collect the filtrate.
-
Concentrate the filtrate using a rotary evaporator until a viscous oil or solid is obtained.
-
-
Precipitation:
-
Dissolve the concentrated crude product in a minimal amount of a suitable solvent in which it is highly soluble (e.g., tetrahydrofuran (THF) or DCM).
-
Slowly add this solution dropwise to a stirred, cold (~4°C) anti-solvent, such as diethyl ether (typically 10-20 times the volume of the concentrated product solution).
-
A white precipitate of the purified product should form.
-
Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.
-
-
Isolation of the Purified Product:
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of cold diethyl ether.
-
Dry the purified product under vacuum to remove residual solvents.
-
Protocol 2: High-Purity Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol is designed to achieve high purity (>98%) and is suitable for the final purification step, especially for applications requiring well-defined conjugates.
Materials and Equipment:
-
Preparative or semi-preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size; dimensions appropriate for the scale of purification)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample of this compound conjugate (pre-purified by extraction/precipitation is recommended)
-
Fraction collector
-
Lyophilizer (freeze-dryer)
Methodology:
-
Sample Preparation:
-
Dissolve the crude or pre-purified this compound conjugate in a minimal volume of the initial mobile phase composition (e.g., 95% A / 5% B) or another suitable solvent that is miscible with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run a linear gradient to separate the components. A typical gradient might be:
-
5-65% Mobile Phase B over 30-40 minutes.
-
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm for peptide bonds if applicable, or a lower wavelength if the conjugate lacks a strong chromophore). Since PEGs do not have a strong UV chromophore, detection can be challenging. If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for more sensitive detection.[1]
-
-
Fraction Collection:
-
Collect fractions corresponding to the main product peak, which is expected to be well-separated from earlier-eluting (more polar) and later-eluting (more hydrophobic) impurities.
-
-
Solvent Removal and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified product as a fluffy white solid or a clear oil.
-
-
Purity Analysis:
-
Analyze the purity of the final product using analytical RP-HPLC and mass spectrometry.
-
Caption: Step-by-step workflow for RP-HPLC purification.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained during the purification and analysis of the this compound conjugate. Researchers should aim to collect this data to assess the success of the purification process.
| Parameter | Method | Result | Notes |
| Yield | |||
| Crude Yield | Gravimetric | e.g., 1.2 g | Mass of product after initial synthesis and solvent removal. |
| Yield after Precipitation | Gravimetric | e.g., 0.95 g (79%) | Yield calculated based on the crude product mass. |
| Final Yield after HPLC | Gravimetric | e.g., 0.70 g (58%) | Overall yield from the starting material. |
| Purity | |||
| Purity by HPLC (Crude) | Analytical RP-HPLC | e.g., 65% | Purity determined by peak area percentage. |
| Purity by HPLC (Final) | Analytical RP-HPLC | >98% | Purity of the final lyophilized product. |
| Characterization | |||
| Retention Time (tᵣ) | Analytical RP-HPLC | e.g., 15.2 min | On a specific analytical column and gradient; useful for quality control. |
| Molecular Weight (Expected) | - | e.g., 394.5 g/mol | Theoretical molecular weight of the conjugate. |
| Molecular Weight (Observed) | Mass Spectrometry (ESI-MS) | e.g., m/z 395.5 [M+H]⁺ | Confirms the identity of the purified product. |
| Appearance | Visual Inspection | e.g., White solid or clear oil | Physical appearance of the final product. |
References
Application Notes and Protocols for m-PEG3-S-PEG4-propargyl Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed analytical techniques and protocols for the characterization and reaction monitoring of m-PEG3-S-PEG4-propargyl, a heterobifunctional PEG linker crucial for bioconjugation and drug delivery applications. The propargyl group allows for covalent attachment to azide-bearing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3]
Introduction to this compound
This compound is a polyethylene glycol (PEG) linker featuring a terminal methoxy group and a propargyl group, connected by a stable thioether linkage. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the conjugated molecule.[1][4] Its primary application lies in bioconjugation, where it can be used to link molecules of interest, such as peptides, proteins, or small molecules, to other entities for applications in drug delivery, diagnostics, and proteomics.[2][5]
Analytical Techniques for Characterization
Accurate characterization of this compound and its reaction products is essential for ensuring the quality and efficacy of the final conjugate. The following are the recommended analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing the purity of the PEG linker and monitoring the progress of conjugation reactions. Both Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be employed.[6][7]
-
Mass Spectrometry (MS): Provides accurate molecular weight determination of the PEG linker and its conjugates, confirming successful reaction and identifying any byproducts. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation and confirmation of the functional groups on the PEG linker, including the terminal methoxy and propargyl protons.[8][9] It can also be used to determine the purity and efficacy of conjugation.[8]
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for determining the purity of this compound.
Methodology:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase A.
-
HPLC System: An HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10 µL.
Expected Results:
A major peak corresponding to the this compound should be observed. The purity can be calculated based on the area of the main peak relative to the total peak area.
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (ESI-MS)
This protocol provides a method for confirming the molecular weight of the PEG linker.
Methodology:
-
Sample Preparation: Prepare a 10 µM solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Mass Spectrometer: An electrospray ionization mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5 µL/min.
-
Data Acquisition: Acquire data over a mass-to-charge (m/z) range of 100-1000.
Expected Results:
The mass spectrum should show a prominent ion corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of this compound.
Protocol 3: Structural Verification by ¹H NMR Spectroscopy
This protocol is for the structural confirmation of the PEG linker.[8][9]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
NMR Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
Expected Proton Signals:
-
Methoxy (m-PEG) protons: A singlet around 3.38 ppm.
-
PEG backbone protons (-CH₂CH₂O-): A complex multiplet between 3.50 and 3.75 ppm.
-
Thioether adjacent protons (-S-CH₂-): Triplets around 2.7-2.9 ppm.
-
Propargyl methylene protons (-C≡C-CH₂-): A doublet around 4.2 ppm.
-
Propargyl terminal proton (-C≡CH): A triplet around 2.4 ppm.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes a general procedure for conjugating this compound to an azide-containing molecule.[10]
Methodology:
-
Reactant Preparation:
-
Dissolve the azide-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., 1:1 DMF/water).[10]
-
Prepare a fresh aqueous solution of sodium ascorbate (5-10 equivalents, e.g., 50 mM).[10]
-
Prepare an aqueous solution of copper(II) sulfate (CuSO₄) (1.2 equivalents, e.g., 100 mM).[10]
-
-
Reaction Initiation:
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 1-4 hours.[10]
-
Monitoring: Monitor the reaction progress by RP-HPLC or TLC until the starting materials are consumed.[10]
-
Work-up: Upon completion, a copper chelator such as EDTA can be added to sequester the catalyst.[10]
-
Purification: Purify the final conjugate product using an appropriate chromatographic technique (e.g., SEC or RP-HPLC).[10]
Data Presentation
The following tables summarize representative quantitative data for the analysis of this compound and its conjugation reactions.
| Parameter | Value | Analytical Technique |
| Molecular Weight (Calc.) | 454.6 g/mol | - |
| Molecular Weight (Exp.) | 455.2 [M+H]⁺ | ESI-MS |
| Purity | >95% | RP-HPLC (220 nm) |
| Retention Time | 12.5 min | RP-HPLC |
Table 1: Physicochemical Properties of this compound.
| Reactant Ratio (Azide:Alkyne) | Reaction Time (h) | Conversion (%) | Analytical Technique |
| 1:1.1 | 1 | 85 | RP-HPLC |
| 1:1.1 | 2 | >95 | RP-HPLC |
| 1:1.5 | 1 | >95 | RP-HPLC |
Table 2: Representative CuAAC Reaction Monitoring.
| Compound | ¹H NMR Chemical Shift (ppm, CDCl₃) |
| This compound | 3.38 (s, 3H, OCH₃), 3.50-3.75 (m, 28H, PEG), 2.75 (t, 4H, -S-CH₂-), 4.20 (d, 2H, -C≡C-CH₂-), 2.41 (t, 1H, -C≡CH) |
| Azide-Conjugated Product | Disappearance of propargyl signals at 4.20 and 2.41 ppm. Appearance of a new triazole proton signal around 7.5-8.0 ppm. |
Table 3: Key ¹H NMR Signal Assignments.
Visualizations
Caption: Workflow for bioconjugation using this compound.
Caption: Analytical techniques for PEG linker and bioconjugate characterization.
References
- 1. This compound, 2055040-85-0 | BroadPharm [broadpharm.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mPEG3-S-PEG4-Propargyl - CD Bioparticles [cd-bioparticles.net]
- 5. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comprehensive Guide to Propargyl-PEG Linkers: Applications and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-polyethylene glycol (PEG) linkers are versatile tools in bioconjugation and drug development, enabling the precise connection of molecules through a terminal alkyne group.[1][2] The integrated PEG chain enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[3] These linkers are central to "click chemistry," a suite of highly efficient and specific reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4][5] This guide provides detailed application notes and experimental protocols for the effective use of propargyl-PEG linkers in various research and development settings.
Propargyl-PEG linkers are instrumental in a wide array of applications, including the synthesis of antibody-drug conjugates (ADCs), the development of PROTACs (Proteolysis Targeting Chimeras), surface modification of nanoparticles, and the creation of fluorescent probes for cellular imaging.[6][7][8][9] The ability to create stable and specific covalent bonds under mild conditions makes these linkers invaluable for conjugating sensitive biomolecules such as proteins, peptides, and nucleic acids.[4][5]
Core Concepts and Applications
The primary utility of propargyl-PEG linkers lies in their terminal alkyne group, which serves as a handle for conjugation to azide-modified molecules. The choice between the two main click chemistry reactions, CuAAC and SPAAC, depends on the specific requirements of the application, particularly the sensitivity of the biomolecules to copper.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and highly efficient reaction that utilizes a copper(I) catalyst to join a terminal alkyne with an azide, forming a stable 1,4-disubstituted triazole linkage.[10][11] This reaction is known for its rapid kinetics and high yields, often approaching quantitative conversion.[1][10] However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications or when working with sensitive cellular systems.[12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[10][12] The release of ring strain drives the reaction forward, eliminating the need for a metal catalyst and making it highly suitable for applications in living systems.[12] While generally slower than CuAAC, SPAAC offers excellent biocompatibility.[10]
Data Presentation: CuAAC vs. SPAAC
The selection of a click chemistry method often involves a trade-off between reaction speed and biocompatibility. The following tables provide a quantitative comparison to aid in this decision-making process.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to potential copper cytotoxicity.[12] | High, suitable for live cells and in vivo studies.[10] |
| Reaction Kinetics | Very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[1] | Slower than CuAAC, dependent on the cyclooctyne used.[10] |
| Reactants | Terminal alkyne and azide. | Strained cyclooctyne and azide. |
| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole.[10] | Not regioselective, can produce a mixture of regioisomers.[1] |
| Cost | Reagents are generally less expensive.[12] | Strained cyclooctynes can be more expensive.[12] |
| Parameter | CuAAC Example | SPAAC Example | Reference |
| Reaction Time | Minutes to a few hours | Several hours to overnight | [10] |
| Typical Yield | High to quantitative | Generally high, but can be lower than CuAAC | [10] |
| Cell Viability (50 µM CuSO₄) | ~75% without ligand | Not applicable | [12] |
| Cell Viability (50 µM CuSO₄ with THPTA ligand) | Preserved | Not applicable | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize reaction conditions for each specific application.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol describes the conjugation of an azide-modified protein with a propargyl-PEG linker.
Materials:
-
Azide-modified protein
-
Propargyl-PEG-X (where X is a reactive group for conjugation if the linker is not already attached to the molecule of interest)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed, amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (if needed to dissolve the linker)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the azide-modified protein in the degassed buffer to a final concentration of 1-5 mg/mL.
-
Linker Preparation: Prepare a stock solution of the propargyl-PEG linker in DMSO or buffer.
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the propargyl-PEG linker to the desired final concentration (typically a 5- to 20-fold molar excess over the protein).
-
In a separate tube, premix the CuSO₄ and THPTA solutions (a 1:5 molar ratio is common).
-
Add the CuSO₄/THPTA mixture to the reaction tube to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times.
-
Purification: Purify the PEGylated protein from excess reagents using size-exclusion chromatography or another suitable purification method.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein
This protocol outlines the procedure for conjugating an azide-modified protein with a DBCO-functionalized PEG linker.
Materials:
-
Azide-modified protein
-
DBCO-PEG-X linker
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed to dissolve the linker)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the azide-modified protein in the amine-free buffer to a final concentration of 1-5 mg/mL.
-
Linker Preparation: Prepare a stock solution of the DBCO-PEG linker in DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the DBCO-PEG linker to the desired final concentration (typically a 2- to 10-fold molar excess over the protein). Ensure the final DMSO concentration is below 5% (v/v) to avoid protein denaturation.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants.
-
Purification: Remove unreacted linker and purify the conjugated protein using size-exclusion chromatography or another appropriate method.
Mandatory Visualizations
Experimental Workflow for Bioconjugation using Propargyl-PEG Linkers
Caption: General experimental workflow for bioconjugation using propargyl-PEG linkers.
Signaling Pathway Example: Probing Protein-Protein Interactions
Propargyl-PEG linkers can be used to create tools for studying cellular signaling. For example, a biotin-propargyl-PEG linker can be conjugated to a known protein to pull down its interaction partners, helping to elucidate signaling pathways.[13][14] The following diagram illustrates a hypothetical workflow for investigating protein-protein interactions within the MAPK/RAS pathway.[15]
Caption: Workflow for studying protein-protein interactions using a propargyl-PEG linker probe.
Characterization of Propargyl-PEGylated Molecules
Thorough characterization is essential to confirm successful conjugation and to determine the purity and properties of the final product.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess increase in molecular weight and purity. | A band shift corresponding to the mass of the attached PEG linker. |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Confirm the covalent attachment and determine the exact mass of the conjugate. | An increase in mass corresponding to the PEG linker. Can also determine the degree of PEGylation. |
| Size-Exclusion Chromatography (SEC) | Purify the conjugate and assess its hydrodynamic volume. | A shift to a shorter retention time compared to the unconjugated molecule. |
| Ion-Exchange Chromatography (IEX) | Separate species with different degrees of PEGylation. | Can resolve different PEGylated isoforms. |
| NMR Spectroscopy | Structural confirmation of the linker and the newly formed triazole ring. | Appearance of characteristic proton signals for the PEG chain and the triazole ring. |
Conclusion
Propargyl-PEG linkers are powerful and versatile reagents for bioconjugation and drug development. The choice between CuAAC and SPAAC allows for the tailored application of these linkers in a wide range of experimental contexts, from in vitro synthesis to in vivo studies. By following the detailed protocols and considering the comparative data presented in this guide, researchers can effectively utilize propargyl-PEG linkers to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. M-PEG-Propargyl | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fluorescent PEG | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Site-Specific Antibody Labeling with m-PEG3-S-PEG4-propargyl for Click Chemistry Applications
This application note provides a detailed protocol for the site-specific labeling of antibodies with the bifunctional linker, m-PEG3-S-PEG4-propargyl. This process is designed for researchers, scientists, and drug development professionals who require precisely controlled bioconjugation. The protocol involves the selective reduction of antibody disulfide bonds to generate reactive thiol groups, followed by conjugation with the propargyl-PEG linker. The resulting propargyl-labeled antibody is then ready for subsequent modification via click chemistry, such as the attachment of drugs, fluorophores, or other biomolecules.
The use of a discrete PEG linker (dPEG®) like this compound offers several advantages, including increased hydrophilicity, reduced aggregation, and precise control over the linker length, which can be critical for the functionality of the final conjugate.
Data Presentation
Table 1: Reagents and Recommended Molar Ratios for Antibody Labeling
| Reagent | Stock Concentration | Molar Excess (relative to Antibody) | Purpose |
| Antibody (e.g., IgG) | 1-10 mg/mL | 1x | Protein to be labeled |
| TCEP (Tris(2-carboxyethyl)phosphine) | 10 mM | 2x - 4x | Selective reduction of disulfide bonds to generate free thiols. |
| This compound Linker* | 10 mM in DMSO | 5x - 20x | Covalently attaches the propargyl group to the antibody's thiol groups. |
| L-Cysteine | 10 mM | 10x (relative to linker) | Quenches the labeling reaction by capping unreacted linker molecules. |
Note: The optimal molar excess for the linker may vary depending on the specific antibody and desired Degree of Labeling (DOL). It is recommended to perform initial optimization experiments.
Table 2: Example Characterization of a Labeled Monoclonal Antibody (mAb)
| Parameter | Unlabeled mAb | Labeled mAb | Method |
| Concentration (mg/mL) | 5.0 | 4.5 | UV-Vis Spectroscopy (A280) |
| Antibody Recovery (%) | N/A | 90% | Calculation based on concentration |
| Degree of Labeling (DOL) | 0 | 3.8 | HIC-HPLC or Mass Spectrometry. |
| Aggregation (%) | < 1% | < 1.5% | Size Exclusion Chromatography (SEC) |
| Antigen Binding Affinity (KD) | 1.2 nM | 1.5 nM | Surface Plasmon Resonance (SPR) |
Experimental Protocols
This section details the step-by-step methodology for labeling an antibody with this compound. The protocol is divided into three main stages: antibody reduction, linker conjugation, and purification.
Protocol 1: Selective Reduction of Antibody Disulfide Bonds
This protocol generates free thiol (-SH) groups in the antibody's hinge region, which are the sites for linker attachment.
Materials:
-
Antibody (e.g., human IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
-
Reduction Buffer (e.g., 100 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reduction Buffer.
-
Prepare a fresh 10 mM stock solution of TCEP in the Reduction Buffer.
-
Add TCEP to the antibody solution to achieve a final molar excess of 2x-4x over the antibody. For example, for an antibody at 10 mg/mL (~67 µM), add TCEP to a final concentration of ~200 µM.
-
Incubate the reaction mixture at 37°C for 60-90 minutes with gentle mixing.
-
Proceed immediately to the conjugation step (Protocol 2). Do not purify the antibody at this stage, as the reduced thiols are susceptible to re-oxidation.
Protocol 2: Conjugation of this compound to the Antibody
This protocol describes the covalent attachment of the propargyl linker to the reduced antibody. It assumes the "-S-" component of the linker contains a thiol-reactive group such as a maleimide.
Materials:
-
Reduced antibody solution from Protocol 1
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution: 10 mM L-Cysteine in Reduction Buffer
Procedure:
-
Allow the reduced antibody solution to cool to room temperature.
-
Prepare a 10 mM stock solution of the this compound linker in anhydrous DMSO.
-
Add the linker stock solution to the reduced antibody solution to achieve a final molar excess of 5x-20x. It is recommended to perform this addition while gently vortexing the antibody solution to ensure homogenous distribution.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
To quench the reaction, add the L-Cysteine solution to a final concentration approximately 10-fold higher than the initial linker concentration.
-
Incubate for an additional 20 minutes at room temperature.
Protocol 3: Purification of the Propargyl-Labeled Antibody
This protocol removes excess linker and other reaction components to yield a purified, labeled antibody conjugate.
Materials:
-
Quenched reaction mixture from Protocol 2
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Zeba™ Spin Desalting Columns, or an FPLC system with a Superdex 200 column)
Procedure:
-
Equilibrate the SEC column with at least 3-5 column volumes of cold Purification Buffer.
-
Carefully load the quenched reaction mixture onto the equilibrated column.
-
If using a gravity-flow or spin column, follow the manufacturer's instructions for elution and collection.
-
If using an FPLC system, elute the sample with Purification Buffer at a flow rate appropriate for the column. Monitor the eluate at 280 nm.
-
Collect the fractions corresponding to the first major peak, which contains the high molecular weight antibody conjugate. The second, smaller peak typically contains the unreacted, low molecular weight linker and other small molecules.
-
Pool the relevant fractions.
-
Determine the concentration of the purified propargyl-labeled antibody using a spectrophotometer by measuring the absorbance at 280 nm (A280). If the antibody's extinction coefficient is known, use it for a more accurate concentration measurement.
-
Analyze the final product for Degree of Labeling (DOL), purity, and aggregation using appropriate methods such as HIC-HPLC, mass spectrometry, and SEC.
-
Store the labeled antibody at 4°C for short-term use or at -80°C in aliquots for long-term storage.
Visualizations
Caption: Workflow for site-specific antibody labeling with a propargyl-PEG linker.
Caption: Downstream application using click chemistry to form a final conjugate.
Troubleshooting & Optimization
Technical Support Center: m-PEG3-S-PEG4-propargyl Click Reaction
Welcome to the technical support center for the m-PEG3-S-PEG4-propargyl click reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific PROTAC linker and its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem: Low or No Product Yield
Q1: I am observing very low or no formation of my desired product. What are the primary causes and how can I address them?
A1: Low or no yield in a click reaction involving the this compound linker can stem from several factors, primarily related to the catalyst, reagents, and reaction conditions.
Possible Causes & Troubleshooting Steps:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I). It is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution:
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized Cu(II). Prepare sodium ascorbate solutions fresh before each use, as they can degrade over time. A solution that has turned brown is indicative of oxidation and should not be used.[1]
-
Degas Solvents: Remove dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.
-
Inert Atmosphere: While not always necessary for robust click reactions, performing the reaction under an inert atmosphere can help minimize catalyst oxidation, especially for sensitive substrates or prolonged reaction times.
-
-
-
Suboptimal Reagent Concentrations: The concentration and ratio of reactants and catalysts are critical for reaction efficiency.
-
Solution:
-
Copper Concentration: For bioconjugation reactions, a copper concentration between 50 and 100 µM is generally recommended.[2][3]
-
Sodium Ascorbate: Use a 5- to 10-fold excess of sodium ascorbate relative to the copper sulfate.
-
Reactant Stoichiometry: While a 1:1 molar ratio of the azide and the this compound alkyne is theoretically sufficient, using a slight excess (1.1 to 1.5 equivalents) of the less critical or more accessible reagent can drive the reaction to completion.
-
-
-
Inadequate Ligand Support: Chelating ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and increasing the reaction rate.
-
Solution:
-
Use a Ligand: Employ a water-soluble Cu(I)-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA.
-
Ligand-to-Copper Ratio: A ligand-to-copper ratio of at least 5:1 is often recommended to protect biomolecules from oxidative damage and enhance reaction kinetics.[2] It is best practice to pre-mix the copper sulfate and ligand before adding them to the reaction mixture.
-
-
-
Steric Hindrance: The bulky nature of the molecules being conjugated, coupled with the PEG chains, can sterically hinder the approach of the azide and alkyne moieties.
-
Solution:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) at room temperature.
-
Optimize Temperature: Gentle heating (e.g., 37-45 °C) can sometimes overcome steric barriers, but be mindful of the thermal stability of your biomolecules. For more robust small molecules, temperatures up to 65-75 °C have been used to improve yields.[4]
-
-
Problem: Side Product Formation
Q2: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which can consume your this compound linker.
Possible Causes & Mitigation Strategies:
-
Alkyne Homocoupling: This occurs when two alkyne molecules react with each other, catalyzed by copper ions in the presence of oxygen.
-
Solution:
-
Effective Deoxygenation: Rigorously degas your solvents and maintain an inert atmosphere to minimize the oxygen available for this side reaction.
-
Sufficient Reducing Agent: Ensure an adequate concentration of sodium ascorbate is present throughout the reaction to keep the copper in the Cu(I) state, which is less prone to promoting this side reaction compared to Cu(II).
-
Use of Ligands: Stabilizing ligands can also help to suppress alkyne homocoupling.
-
-
-
Substrate Degradation: While the thioether (sulfide) bond in the this compound linker is generally stable, harsh reaction conditions or the presence of reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system could potentially lead to oxidation of the sulfur atom.
-
Solution:
-
Avoid Harsh Conditions: Use the mildest possible reaction conditions (room temperature, neutral pH).
-
Protective Additives: In reactions with sensitive proteins, the addition of aminoguanidine can help to scavenge byproducts of ascorbate oxidation that might cause damage.[2]
-
-
Frequently Asked Questions (FAQs)
Q3: What is a good starting protocol for a click reaction with this compound?
A3: A general starting protocol for a small-scale analytical reaction is provided below. This should be optimized for your specific substrates.
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol is a starting point and may require optimization for your specific application.
-
Reagent Preparation:
-
Azide-containing molecule: Prepare a stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5) or an organic solvent like DMSO.
-
This compound: Prepare a stock solution in DMSO or the reaction buffer.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use .
-
-
Reaction Setup (Final Volume: 500 µL):
-
In a microcentrifuge tube, combine the azide-containing molecule and the this compound to achieve the desired final concentrations (e.g., 50-100 µM of the limiting reagent). Add buffer to bring the volume to ~437.5 µL.
-
In a separate tube, pre-mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this stand for a few minutes. This will give final concentrations of 100 µM CuSO₄ and 500 µM THPTA.
-
Add the 7.5 µL of the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 10 mM).
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For difficult conjugations, this time can be extended up to 24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Q4: Can the PEG chain in the linker affect the reaction yield?
A4: Yes, the polyethylene glycol (PEG) chain can influence the reaction in several ways:
-
Solubility: The hydrophilic PEG spacer enhances the aqueous solubility of the linker and attached molecules, which is generally beneficial for bioconjugation reactions performed in aqueous buffers.[5]
-
Steric Hindrance: Longer or more branched PEG chains can create steric bulk around the reactive alkyne group, potentially slowing down the reaction rate and lowering the final yield, especially when conjugating to already large molecules like proteins.[6][7]
-
Copper Chelation: The ether oxygens in the PEG backbone can weakly chelate copper ions. While generally not a major issue, in some cases this might affect the catalyst's availability and activity.
Q5: Is the sulfide (thioether) bond in the this compound linker stable under click reaction conditions?
A5: Thioether bonds are generally robust and stable under standard CuAAC conditions (neutral pH, room temperature, in the presence of a reducing agent). However, thioethers can be susceptible to oxidation to sulfoxides and sulfones under strongly oxidizing conditions. While the standard ascorbate/CuSO₄ system is not typically considered harshly oxidative, the generation of reactive oxygen species is a known possibility. To minimize any potential for sulfide oxidation, it is crucial to use deoxygenated solvents and consider the use of protective additives like aminoguanidine if working with very sensitive substrates.[2]
Data Presentation
The following tables provide representative data on how reaction parameters can influence the yield of a PEGylated click reaction. The values are illustrative and should be used as a guide for optimization.
Table 1: Effect of Copper and Ligand Concentration on Reaction Yield (%)
| Copper (CuSO₄) Conc. (µM) | Ligand (THPTA) Conc. (µM) | Ligand:Cu Ratio | Yield after 2h (%) |
| 25 | 125 | 5:1 | 45 |
| 50 | 250 | 5:1 | 75 |
| 100 | 500 | 5:1 | 92 |
| 200 | 1000 | 5:1 | 94 |
| 100 | 100 | 1:1 | 68 |
| 100 | 0 | 0:0 | 15 |
Conditions: 100 µM azide, 120 µM PEG-alkyne, 10 mM Sodium Ascorbate, pH 7.2, Room Temp.
Table 2: Effect of Sodium Ascorbate and Temperature on Reaction Yield (%)
| Sodium Ascorbate Conc. (mM) | Temperature (°C) | Yield after 4h (%) |
| 1 | 25 | 55 |
| 5 | 25 | 88 |
| 10 | 25 | 95 |
| 10 | 37 | 97 |
| 10 | 45 | 98 |
Conditions: 100 µM azide, 120 µM PEG-alkyne, 100 µM CuSO₄, 500 µM THPTA, pH 7.2.
Visualizations
Diagram 1: Experimental Workflow for CuAAC Reaction
Caption: A typical workflow for performing a CuAAC (click) reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in CuAAC reactions.
References
- 1. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Hydrolytic degradation of PEG-based thiol-norbornene hydrogels enables multi-modal controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: m-PEG3-S-PEG4-propargyl Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG3-S-PEG4-propargyl conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a hydrophilic, bifunctional linker molecule. It contains a terminal propargyl group, which is a reactive alkyne. This group is specifically designed for "click chemistry," a type of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to conjugate with molecules containing an azide group.[1][2][3] The PEG (polyethylene glycol) component of the linker increases the solubility of the resulting conjugate in aqueous media.[2] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3]
Q2: My click chemistry conjugation with this compound is showing low to no yield. What are the common causes?
A2: Low or no yield in a click chemistry reaction can stem from several factors:
-
Reagent Quality: Degradation of the this compound linker, the azide-containing substrate, or the copper catalyst can inhibit the reaction.
-
Catalyst System: The copper(I) catalyst is prone to oxidation. Ensure that a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present to maintain copper in its active Cu(I) state.
-
Reaction Conditions: Suboptimal pH, temperature, or solvent can negatively impact the reaction rate and efficiency.
-
Oxygen Contamination: Oxygen can oxidize the Cu(I) catalyst, rendering it inactive. Degassing the reaction mixture and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Impure Starting Materials: Impurities in your starting materials can interfere with the reaction.
Q3: How can I confirm that the conjugation reaction has occurred?
A3: Several analytical techniques can be used to confirm the successful conjugation:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of starting materials and the appearance of a new, more polar product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of reactants and the formation of the product. A new peak with a different retention time corresponding to the conjugate should be observed.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can confirm the formation of the desired conjugate by detecting its molecular weight.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information of the purified conjugate, confirming the formation of the triazole ring resulting from the click reaction.
Q4: I am having trouble purifying my PEGylated conjugate. What methods are recommended?
A4: The purification of PEGylated molecules can be challenging due to their heterogeneity and physical properties.[][6] Common and effective purification strategies include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. This is effective for removing unreacted small molecules from the larger PEGylated conjugate.[][6][7]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their charge. PEGylation can alter the surface charge of a molecule, allowing for separation of PEGylated and un-PEGylated species.[][6][7]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification, especially for smaller conjugates.
-
Ultrafiltration/Diafiltration: Membrane-based techniques that separate molecules based on size and can be used to remove unreacted PEG linkers and other small molecules.[7]
Troubleshooting Guide
Problem 1: No or Low Conjugation Product Formation
| Possible Cause | Troubleshooting Step |
| Degraded Reagents | - Use fresh, high-quality this compound linker and azide-containing substrate. - Store reagents as recommended by the supplier, typically at -20°C.[2] |
| Inactive Copper Catalyst | - Use a fresh source of copper(II) sulfate and a reducing agent like sodium ascorbate. - Consider using a Cu(I) source directly, such as CuBr or CuI, with a stabilizing ligand like TBTA. |
| Insufficient Reducing Agent | - Ensure at least a 5-fold molar excess of sodium ascorbate to the copper catalyst. |
| Oxygen in Reaction | - Degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) prior to adding the catalyst. - Maintain the reaction under an inert atmosphere. |
| Incorrect Solvent | - Ensure the solvent system (e.g., DMSO, DMF, tBuOH/water) is appropriate for dissolving all reactants and is compatible with click chemistry. |
| Suboptimal pH | - The optimal pH for CuAAC is typically between 4 and 7. Check and adjust the pH of your reaction mixture if necessary. |
Problem 2: Multiple Products or Side Reactions
| Possible Cause | Troubleshooting Step |
| Disulfide Bond Reduction | - The "S" in the linker name indicates a sulfide, which is generally stable. However, if your substrate has disulfide bonds, some reducing agents used for the catalyst system could potentially reduce them. If this is a concern, consider using a milder reducing agent or a pre-formed Cu(I) catalyst. |
| Propargyl Group Instability | - Propargyl groups are generally stable but can undergo side reactions under strongly basic or acidic conditions.[8][9] Ensure your reaction and purification conditions are kept within a neutral pH range. |
| Aggregation of PEGylated Product | - PEGylated molecules can sometimes aggregate. Analyze the product by size exclusion chromatography to check for high molecular weight species. Modifying the buffer or adding detergents may help to mitigate aggregation. |
Experimental Protocols
General Protocol for this compound Conjugation via CuAAC
-
Preparation of Reactants:
-
Dissolve the azide-containing molecule in a suitable solvent (e.g., DMSO, DMF, or a mixture of tBuOH and water).
-
Dissolve the this compound linker in the same solvent. A 1.1 to 1.5 molar excess of the linker over the azide-containing molecule is typically used.
-
-
Reaction Setup:
-
Combine the solutions of the azide-containing molecule and the PEG linker in a reaction vessel.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (CuSO₄) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate in water. A 5-fold molar excess relative to CuSO₄ is recommended.
-
-
Reaction Initiation:
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentration of the copper catalyst is typically in the range of 0.1 to 1 mol%.
-
Alternatively, a pre-mixed Cu(I) catalyst with a stabilizing ligand can be used.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
Proceed with the purification of the conjugate using an appropriate method such as SEC or IEX chromatography.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2055040-85-0 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. enovatia.com [enovatia.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rawsource.com [rawsource.com]
- 9. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with m-PEG3-S-PEG4-propargyl
Welcome to the technical support center for m-PEG3-S-PEG4-propargyl. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a hydrophilic, heterobifunctional linker molecule. It contains a terminal propargyl group, which is used for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This allows for the stable and specific conjugation to molecules containing an azide group. The polyethylene glycol (PEG) chain enhances solubility in aqueous media, and the thioether linkage provides a flexible spacer. It is commonly used in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Q2: What are the general recommended conditions for a CuAAC reaction with this linker?
A2: A typical CuAAC reaction involves the alkyne-containing linker (this compound), an azide-containing molecule, a copper(I) catalyst, a copper-stabilizing ligand, and a reducing agent to maintain the copper in its active Cu(I) state. The reaction is generally robust and can be performed under mild, aqueous conditions.
Q3: How do I prepare the this compound linker for the reaction?
A3: It is recommended to first dissolve the this compound linker in a water-miscible organic solvent like DMSO or DMF to create a stock solution. This stock solution can then be added to your aqueous reaction buffer. It is important to keep the final concentration of the organic solvent low (typically <10%) to prevent denaturation of biomolecules.
Q4: What is the expected reaction time for a typical CuAAC conjugation?
A4: Reaction times can vary significantly based on the concentration of reactants, temperature, and the specific molecules being conjugated. However, for many bioconjugation applications, reactions proceed to a high conversion within 1 to 4 hours at room temperature.[4] For more dilute reactants or more complex substrates, the reaction may require longer incubation, potentially up to 24-48 hours.[5] It is always recommended to monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.
Q5: Is the thioether bond in the linker stable?
A5: Thioether bonds are generally stable under most physiological and experimental conditions used for bioconjugation. However, it is good practice to be aware of potential, though less common, side reactions. In highly reducing environments or the presence of specific enzymes, thioether bonds can be susceptible to cleavage. For most CuAAC applications, the thioether linkage is considered robust.
Troubleshooting Guide
This section addresses common issues that may arise during conjugation experiments with this compound.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Prepare the sodium ascorbate solution fresh for each experiment. Ensure all buffers are degassed to remove dissolved oxygen. |
| Insufficient Reagent Concentration | CuAAC reactions are concentration-dependent. If working with dilute solutions of biomolecules, consider increasing the concentration of the linker and catalyst system. A 2- to 10-fold molar excess of the propargyl-PEG linker over the azide-containing molecule is a good starting point. |
| Interfering Buffer Components | Avoid Tris-based buffers as the amine groups can chelate the copper catalyst. Use non-coordinating buffers such as PBS or HEPES. Thiol-containing reagents like DTT must be removed prior to the reaction. |
| Poor Linker Solubility | Ensure the this compound linker is fully dissolved in an organic solvent before adding it to the aqueous reaction mixture. Add the linker stock solution dropwise while gently stirring. |
| Degraded Reagents | Use high-quality, fresh reagents. Ensure the azide-containing molecule has not degraded. |
Problem: Reaction Starts but Does Not Go to Completion
| Potential Cause | Recommended Solution |
| Depletion of Reducing Agent | If the reaction is exposed to air for an extended period, the sodium ascorbate can be consumed. Add a fresh aliquot of sodium ascorbate to the reaction mixture. |
| Product Precipitation | The final conjugate may have lower solubility than the starting materials. Try performing the reaction in a buffer with a different pH or including a small percentage of a water-miscible organic co-solvent. |
| Steric Hindrance | The azide or alkyne may be in a sterically hindered position on the biomolecule, slowing down the reaction. Increase the reaction time and/or temperature (e.g., to 37°C if the biomolecules are stable at this temperature). |
Experimental Protocols
General Protocol for CuAAC Reaction
This protocol is a starting point and should be optimized for your specific application.
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of your azide-containing molecule in a suitable solvent (e.g., water, DMSO).
-
Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand (e.g., THPTA) in water.
-
Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your azide-containing molecule to the desired final concentration in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Add the this compound stock solution to the desired final concentration (a molar excess is recommended).
-
Prepare the catalyst premix: In a separate tube, mix the copper(II) sulfate and ligand solutions. A 1:5 molar ratio of copper to ligand is common.
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature with gentle shaking or stirring.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 2, 4, and 24 hours) and analyzing them by LC-MS, HPLC, or another suitable method.
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as size exclusion chromatography, dialysis, or HPLC.
-
Recommended Reagent Concentrations
| Reagent | Starting Concentration Range | Notes |
| This compound | 1.1 - 10 molar equivalents to azide | Optimization may be required. |
| Azide-containing molecule | 10 µM - 10 mM | Dependent on the specific application. |
| Copper(II) Sulfate | 50 µM - 1 mM | |
| Copper Ligand (e.g., THPTA) | 250 µM - 5 mM | A 5:1 ligand to copper ratio is often recommended. |
| Sodium Ascorbate | 1 mM - 10 mM | Should be in excess of copper. |
Visualizations
References
Technical Support Center: Propargyl-PEG Linkers
Welcome to the Technical Support Center for propargyl-PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of propargyl-PEG linkers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of propargyl-PEG linkers?
A1: Propargyl-PEG linkers are primarily used in bioconjugation and drug delivery. The terminal alkyne group allows for highly specific and efficient covalent attachment to molecules containing an azide group via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". The polyethylene glycol (PEG) chain enhances the solubility, stability, and biocompatibility of the resulting conjugate.
Q2: What are the most common side reactions encountered when using propargyl-PEG linkers in CuAAC reactions?
A2: The most common side reactions include:
-
Oxidative Damage to Biomolecules: The copper catalyst used in CuAAC can generate reactive oxygen species (ROS), which can lead to the oxidation of sensitive amino acid residues such as methionine, cysteine, histidine, and tryptophan in proteins and peptides.
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the coupling of two terminal alkynes, leading to the formation of a diyne byproduct.
-
Thiol-Yne Reaction: The propargyl group can react with free thiol groups (e.g., from cysteine residues) in a metal-free addition reaction.
-
Hydrolysis of Functional Groups: If the propargyl-PEG linker is functionalized with an N-hydroxysuccinimide (NHS) ester for amine coupling, this group is susceptible to hydrolysis, which can reduce conjugation efficiency. Similarly, some PEG linkers may contain ester linkages within their backbone that can be prone to hydrolysis, leading to depegylation.
Q3: Why is my CuAAC reaction yield low?
A3: Low yields in CuAAC reactions can be attributed to several factors:
-
Inactive Catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) form. This can be caused by dissolved oxygen in the reaction mixture or insufficient reducing agent (e.g., sodium ascorbate).
-
Poor Reagent Quality: Degradation of the propargyl-PEG linker or the azide-containing molecule can lead to low yields. NHS esters are particularly sensitive to moisture.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, solvent, or reactant concentrations can negatively impact the reaction rate and yield.
-
Presence of Inhibitors: Free thiols or other copper-chelating molecules in your sample can sequester the copper catalyst, rendering it inactive for the CuAAC reaction.
Troubleshooting Guides
Issue 1: Low or No Conjugation Product Observed
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inactive Copper Catalyst | Ensure the presence of active Cu(I). | Degas all buffers and solutions thoroughly. Prepare fresh solutions of the reducing agent (e.g., sodium ascorbate). Consider using a Cu(I)-stabilizing ligand such as THPTA or TBTA. |
| Hydrolyzed NHS Ester | Verify the activity of the NHS ester-functionalized propargyl-PEG linker. | Use a fresh vial of the linker. Dissolve the NHS ester in a dry, amine-free solvent like DMSO or DMF immediately before use. Avoid aqueous buffers with primary amines (e.g., Tris). |
| Inhibitors in Sample | Remove potential copper-chelating agents. | If your sample contains free thiols, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM). If your protein has a histidine tag, which can chelate copper, you may need to use a higher concentration of the copper catalyst or a stronger chelating ligand for the copper. |
| Steric Hindrance | Evaluate the accessibility of the propargyl and azide groups. | Consider using a propargyl-PEG linker with a longer PEG chain to increase the distance between the biomolecule and the reactive group. |
Issue 2: Presence of Unwanted Side Products
| Side Product | Identification Method | Mitigation Strategy |
| Alkyne Homocoupling Product (Diyne) | Mass Spectrometry (MS) analysis will show a peak corresponding to twice the mass of the alkyne-containing molecule minus two protons. | Perform the reaction under anaerobic conditions (e.g., in a glovebox or by thoroughly degassing all solutions). Ensure a sufficient excess of the reducing agent. |
| Oxidized Biomolecule | MS analysis can reveal mass increases corresponding to the addition of oxygen atoms (+16 Da for Met, Cys, His, Trp). Peptide mapping can pinpoint the oxidized residues. | Add a radical scavenger like dimethyl sulfoxide (DMSO) to the reaction mixture.[1] Use a copper-chelating ligand like THPTA to minimize the generation of reactive oxygen species.[2] |
| Thiol-Yne Adduct | MS analysis will show a mass increase corresponding to the addition of the thiol-containing molecule to the propargyl group. | If the thiol is not the intended reaction partner, block free thiols with a reagent like N-ethylmaleimide (NEM) prior to the CuAAC reaction. |
Quantitative Data on Side Reactions and Mitigation
The following tables summarize quantitative data on common side reactions and the effectiveness of mitigation strategies.
Table 1: Hydrolysis Half-life of PEG-NHS Esters at Various pH Values
| pH | Half-life of PEG-NHS Ester | Reference |
| 7.4 | > 120 minutes | [3] |
| 8.0 | 36 - 210 minutes | |
| 8.5 | 10 - 180 minutes | [4] |
| 9.0 | < 9 - 125 minutes | [3][4] |
Table 2: Effect of Ligands on Reducing Oxidative Damage in CuAAC
| Ligand | Copper Source | Biomolecule | Observation | Reference |
| THPTA | CuSO₄ | DNA | Increasing the ligand-to-copper ratio from 2:1 to 10:1 reduces DNA damage by more than a factor of two.[5] | [5] |
| Various Tripodal Amines | Cu(I) | Histidine-containing peptide | Ligands with shorter chelate arms increase CuAAC reactivity but also lead to a higher degree of peptide oxidation. Attaching oligo(ethylene glycol) chains to the ligands can reduce this oxidation.[1][6] | [1][6] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation with a Propargyl-PEG-NHS Ester
This protocol describes the labeling of a protein with an azide-containing fluorescent dye using a propargyl-PEG-NHS ester linker.
-
Protein Preparation: Dissolve the protein in a non-nucleophilic buffer at pH 7.2-7.5 (e.g., 100 mM phosphate buffer).
-
NHS Ester Reaction:
-
Dissolve the Propargyl-PEG-NHS ester in dry DMSO to a stock concentration of 10 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the Propargyl-PEG-NHS ester solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted linker using a desalting column or dialysis against a buffer compatible with the subsequent CuAAC reaction (e.g., phosphate buffer).
-
-
CuAAC Reaction:
-
Prepare the following stock solutions:
-
Azide-fluorophore in DMSO (10 mM).
-
CuSO₄ in water (50 mM).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water (50 mM).
-
Sodium ascorbate in water (100 mM, prepare fresh).
-
-
In a microcentrifuge tube, combine the propargylated protein, and the azide-fluorophore (use a 1.5- to 5-fold molar excess over the protein).
-
Add the THPTA solution to the CuSO₄ solution to pre-complex the copper. Then, add this mixture to the protein solution. The final concentration of copper is typically 50-250 µM, with a ligand-to-copper ratio of 5:1.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove the catalyst, excess reagents, and byproducts.
Protocol 2: LC-MS Method for Quantifying Oxidative Side Products
This protocol provides a general workflow for the analysis of oxidative damage to a protein after a CuAAC reaction.
-
Sample Preparation:
-
After the CuAAC reaction, quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Desalt the protein sample to remove reaction components.
-
-
Proteolytic Digestion:
-
Denature the protein sample in a buffer containing 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the protein overnight with a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Use a C18 column with a gradient of acetonitrile in water with 0.1% formic acid.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Include variable modifications for oxidation of methionine (+15.99 Da), cysteine (+15.99, +31.99, +47.98 Da), histidine (+15.99 Da), and tryptophan (+15.99 Da).
-
Quantify the extent of oxidation by comparing the peak areas of the oxidized and unmodified peptides.[7][8]
-
Visualizations
A generalized experimental workflow for bioconjugation using a propargyl-PEG linker.
A decision tree for troubleshooting common issues with propargyl-PEG linkers in CuAAC reactions.
References
- 1. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: m-PEG3-S-PEG4-propargyl Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG3-S-PEG4-propargyl conjugates. The focus is on addressing common solubility challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a discrete polyethylene glycol (PEG) linker containing a terminal propargyl group.[1][2] The PEG component, consisting of repeating ethylene oxide units, is designed to enhance aqueous solubility.[3][4] Its primary application is in bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," where the propargyl group efficiently and stably reacts with azide-modified molecules.[1][2][5]
Q2: I'm having trouble dissolving my this compound conjugate in an aqueous buffer. What could be the issue?
A2: While the PEG chain enhances water solubility, several factors can contribute to dissolution problems[3][6]:
-
Concentration: The concentration of the conjugate may be too high for the selected aqueous buffer.
-
Temperature: Dissolution of PEGylated compounds can be a slow process and may be incomplete at lower temperatures.[7]
-
pH of the Buffer: The pH of your buffer might affect the overall charge and solubility of the entire conjugate molecule.
-
Purity: Impurities from synthesis or previous reaction steps could impact solubility.
Q3: What solvents are recommended for dissolving this compound conjugates?
Troubleshooting Guide: Improving Solubility
If you are encountering solubility issues with your this compound conjugate, consider the following troubleshooting steps.
Initial Dissolution Strategy
-
Start with an Organic Solvent: Attempt to first dissolve the conjugate in a small amount of a polar organic solvent such as DMSO, DMF, or acetonitrile.[8] PEGs are generally soluble in these solvents.[8]
-
Gentle Warming: Gently warm the solution to 30-40°C. This can help overcome the initial energy barrier for dissolution, but be cautious with temperature-sensitive molecules.[7]
-
Vortexing/Sonication: Use a vortex mixer or a brief sonication in a water bath to aid dissolution.
Transferring to Aqueous Solutions
-
Aliquot from Stock: Once a concentrated stock solution is prepared in an organic solvent, add small aliquots of this stock to your aqueous buffer with vigorous stirring.
-
Co-solvent System: If direct dilution leads to precipitation, consider using a co-solvent system. Maintain a small percentage (e.g., 1-10%) of the organic solvent in your final aqueous solution, if your experimental design permits.
-
Optimize Buffer Conditions: Experiment with different pH values and salt concentrations of your aqueous buffer, as these can influence the solubility of the conjugated molecule.
Data Presentation: General PEG Linker Solubility
While specific quantitative solubility data for this compound is not available in the literature, the following table summarizes the general solubility of PEG linkers in common laboratory solvents.
| Solvent | General Solubility of PEG Linkers | Notes |
| Water | High | Solubility is a key feature of PEG linkers.[3] However, dissolution can be slow, and high concentrations of short-chain PEGs might have limitations compared to longer chains.[4][7] |
| DMSO, DMF | High | Excellent solvents for creating concentrated stock solutions.[8] |
| Acetonitrile, Ethanol | High | Good solubility; often used in purification and reaction setups.[8] |
| Dichloromethane (DCM) | High | PEGs are soluble in DCM, which is a common solvent for organic synthesis and purification.[7][8] |
| Diethyl Ether | Low | Often used as an anti-solvent to precipitate PEGylated compounds during purification.[9] |
| Hexane | Low | PEGs are generally insoluble in non-polar aliphatic hydrocarbons.[7] |
Experimental Protocols
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for using an alkyne-functionalized PEG linker, such as this compound, in a click chemistry reaction. Optimization for your specific molecules is recommended.[10][11]
Materials:
-
Alkyne-functionalized conjugate (e.g., this compound conjugate)
-
Azide-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 100-200 mM in water)
-
Reaction Buffer (e.g., PBS)
-
DMSO (if needed for initial dissolution)
Procedure:
-
Prepare Reactants:
-
Dissolve the alkyne-functionalized conjugate and the azide-functionalized molecule in the reaction buffer. If solubility is an issue, prepare concentrated stock solutions in DMSO and dilute into the reaction buffer.
-
-
Prepare Catalyst Complex:
-
In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution. A common ratio is 1:2 to 1:5 (CuSO₄:THPTA).[10] Let this mixture incubate for a few minutes.
-
-
Reaction Assembly:
-
To your reaction tube containing the alkyne and azide partners, add the pre-mixed CuSO₄/THPTA catalyst complex.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction tube to initiate the click reaction.[11] The final concentration of ascorbate should be in excess of the copper.
-
Vortex the mixture briefly.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[10] Protect the reaction from light, especially if working with fluorescent molecules.
-
-
Downstream Processing:
-
The resulting triazole-linked conjugate is now ready for purification (e.g., HPLC, precipitation) and analysis.
-
Visualizations
Caption: Workflow for a typical CuAAC (Click Chemistry) reaction.
Caption: Troubleshooting logic for improving conjugate solubility.
References
- 1. This compound, 2055040-85-0 | BroadPharm [broadpharm.com]
- 2. tebubio.com [tebubio.com]
- 3. chempep.com [chempep.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. interchim.fr [interchim.fr]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. fcad.com [fcad.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. confluore.com.cn [confluore.com.cn]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: m-PEG3-S-PEG4-propargyl
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of m-PEG3-S-PEG4-propargyl. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The primary stability concerns for this compound revolve around the potential for oxidation of the thioether linkage and the PEG chains, particularly under improper storage and handling conditions. Exposure to oxygen, light, and elevated temperatures can accelerate degradation.[1][2]
Q2: How should I properly store and handle this compound?
To ensure maximum stability, this compound should be stored under the following conditions:
-
Temperature: ≤ -15°C for long-term storage.[1]
-
Atmosphere: Under an inert atmosphere of dry nitrogen or argon.[1]
-
Light: Protected from light.[1]
-
Moisture: Kept in dry conditions, potentially with a desiccant for the container.[1]
When taken out of storage, the container should be allowed to warm to room temperature slowly before opening to prevent condensation. After use, the container should be backfilled with an inert gas before sealing.[1]
Q3: Can the thioether bond in the linker be cleaved during my experiment?
The thioether bond is generally stable under most physiological conditions.[3] However, strong oxidizing agents can lead to its oxidation to sulfoxides and sulfones, which may alter the properties of the linker.[4]
Q4: Is the propargyl group stable?
The propargyl group is a reactive moiety designed for "click chemistry" reactions. While generally stable for its intended purpose, its reactivity means it can be sensitive to certain chemical environments. It is crucial to avoid unintended reactions by carefully planning your experimental steps.
Q5: I am observing unexpected results in my conjugation reaction. Could it be related to the linker's stability?
Yes, linker instability can lead to low yields or unexpected byproducts in conjugation reactions. If you suspect issues with the linker, it is advisable to verify its integrity. Degradation of the PEG chains or oxidation of the thioether can affect the linker's solubility, reactivity, and overall performance.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
Issue 1: Low Yield in "Click Chemistry" Reaction
Possible Causes:
-
Degradation of the Propargyl Group: The terminal alkyne may have degraded due to improper storage or handling.
-
Oxidation of the Linker: Oxidation of the PEG chains or the thioether linkage could sterically hinder the reaction or alter solubility.
-
Impure or Degraded Linker: The starting material may have been compromised.
Troubleshooting Steps:
-
Verify Linker Integrity:
-
Analyze the linker using techniques like NMR or LC-MS to confirm its structure and purity.
-
Compare the results with the certificate of analysis provided by the supplier.
-
-
Optimize Reaction Conditions:
-
Ensure all reagents are fresh and of high quality.
-
Run the reaction under an inert atmosphere to prevent oxidation.
-
-
Purification Strategy:
-
PEGylated compounds can be challenging to purify. Consider using purification methods suitable for polar molecules, such as reverse-phase HPLC.[5]
-
Issue 2: Evidence of Product Degradation (e.g., unexpected mass peaks in MS)
Possible Causes:
-
Oxidation of the Thioether Linkage: This would result in an increase in mass corresponding to the addition of one or two oxygen atoms (sulfoxide or sulfone).
-
PEG Chain Scission: Oxidative degradation of the PEG chains can lead to fragmentation of the molecule.
Troubleshooting Steps:
-
Review Handling and Reaction Conditions:
-
Avoid exposure to air and light.
-
Ensure solvents are degassed and free of peroxides.
-
-
Incorporate Antioxidants:
-
For applications where it is compatible, consider the addition of a small amount of an antioxidant.
-
-
Analyze for Oxidation Products:
-
Use mass spectrometry to look for characteristic mass increases of +16 Da or +32 Da from the parent molecule.
-
Data Summary
The stability of this compound is influenced by several factors. The following tables summarize the general stability of its core components.
Table 1: Factors Affecting Thioether Linkage Stability
| Factor | Effect on Stability | Recommendation |
| Oxidizing Agents | Can oxidize the thioether to sulfoxide and sulfone, altering its properties.[4][6] | Avoid strong oxidizing agents. Work under an inert atmosphere. |
| pH | Generally stable across a wide pH range. | Typically not a primary concern for thioether stability. |
| Temperature | Elevated temperatures can increase the rate of oxidation. | Store at recommended low temperatures. |
Table 2: Factors Affecting PEG Chain Stability
| Factor | Effect on Stability | Recommendation |
| Oxygen | Can lead to oxidative degradation, chain scission, and formation of impurities like aldehydes and peroxides.[2] | Store and handle under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Light | Can accelerate oxidative degradation.[1][2] | Store in the dark or in light-protective packaging.[1] |
| Temperature | Higher temperatures accelerate degradation.[2] | Store at ≤ -15°C for long-term stability.[1] |
| Metal Ions | Trace metal ions can catalyze oxidative degradation. | Use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by LC-MS
Objective: To determine the purity and identify potential degradation products of the linker.
Materials:
-
This compound sample
-
High-purity water with 0.1% formic acid (Mobile Phase A)
-
High-purity acetonitrile with 0.1% formic acid (Mobile Phase B)
-
LC-MS system with a C18 column
Method:
-
Prepare a 1 mg/mL stock solution of the linker in a suitable solvent (e.g., acetonitrile or water).
-
Dilute the stock solution to a final concentration of 10-20 µg/mL with Mobile Phase A.
-
Inject the sample onto the LC-MS system.
-
Elute the sample using a gradient of Mobile Phase B (e.g., 5% to 95% over 15 minutes).
-
Monitor the eluent using a UV detector (e.g., at 220 nm) and a mass spectrometer in positive ion mode.
-
Analyze the data to identify the main peak corresponding to the intact linker and any potential impurity or degradation peaks. Look for mass additions of +16 Da or +32 Da, which could indicate oxidation.
Visualizations
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
removing copper catalyst from m-PEG3-S-PEG4-propargyl reaction
Technical Support Center: Copper Catalyst Removal
Topic: Removing Copper Catalyst from m-PEG3-S-PEG4-propargyl Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving the PROTAC linker this compound.[1][2] Efficient removal of the copper catalyst is critical for ensuring the purity, safety, and reliability of the final product.[3]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my reaction mixture?
A1: Residual copper can be toxic to biological systems, interfere with downstream biological assays, cause cytotoxicity, and catalyze unwanted side reactions.[3][4][5] For applications in drug development and materials science, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[4]
Q2: What is this compound, and why is it used in a copper-catalyzed reaction?
A2: this compound is a hydrophilic, PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It contains a terminal alkyne group (propargyl) that readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a highly efficient "click chemistry" method for linking it to azide-containing molecules.[1][2][6]
Q3: What are the most common methods for removing copper catalysts?
A3: The most prevalent methods include:
-
Aqueous washes with chelating agents: Using solutions of agents like EDTA to sequester copper ions into the aqueous phase for easy removal.[4][7][8]
-
Solid-phase scavenging: Employing scavenger resins that have a high affinity for copper, which can be filtered off after sequestering the metal.[4]
-
Chromatography: Techniques like Immobilized Metal Ion Affinity Chromatography (IMAC) or standard silica gel chromatography can be effective.[9]
The choice of method depends on the properties of your final product, such as its solubility and stability.[4]
Q4: My triazole product seems to retain copper, making it difficult to remove. What should I do?
A4: The nitrogen atoms in the triazole ring formed during the click reaction can coordinate with copper ions, making removal challenging.[4] In these cases, using a strong chelating agent like EDTA is highly recommended.[4] Alternatively, specialized solid-phase scavengers with a high affinity for copper can be very effective.[4]
Q5: How can I quantify the amount of residual copper in my final product?
A5: Several analytical techniques can be used to determine residual copper levels, including:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for trace metal analysis.
-
Atomic Absorption Spectroscopy (AAS): A common technique for quantifying metal concentrations.
-
Colorimetric Assays: Using specific dyes that change color in the presence of copper, allowing for quantification via UV-Vis spectroscopy.
Troubleshooting Guide
This guide addresses common problems encountered during the removal of copper catalysts from reaction mixtures.[3]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent blue or green color in the product/organic layer. | Incomplete removal of copper(II) salts. | - Perform additional washes with a chelating agent solution (e.g., 0.1 - 0.5 M EDTA).[3][4]- Wash with a saturated aqueous solution of ammonium chloride.[3]- For base-stable products, washing with aqueous ammonia can be effective.[3] |
| Low product yield after purification. | - Product co-precipitating with copper salts.- Adsorption of the PEGylated product onto the purification medium (e.g., scavenger resin).[3] | - Optimize the pH during washes to keep the product soluble.- Before committing the entire batch, test the scavenger resin with a small sample to check for product retention.[3]- For chromatography, select a solvent system that ensures good solubility and elution of your PEGylated product. |
| Product degradation during copper removal. | - Harsh pH conditions (either too acidic or too basic) during extraction.- Oxidation of sensitive functional groups. | - Use buffered solutions for extractions to maintain a neutral pH.- Degas all solutions and perform the workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Emulsion formation during aqueous extraction. | The PEG chain in the product has surfactant-like properties. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Centrifuge the mixture at a low speed if the emulsion is persistent. |
Copper Removal Methodologies & Data
Several methods can be employed for copper removal. The efficiency can vary based on the specific product and reaction conditions.
| Method | Description | Typical Residual Copper | Advantages | Disadvantages |
| EDTA Wash | Liquid-liquid extraction using an aqueous solution of a strong chelating agent, Ethylenediaminetetraacetic acid (EDTA).[4][8] | < 50 ppm | Simple, inexpensive, and effective for many small molecules.[4] | Can be less effective for products that also chelate copper; may require multiple washes.[4] |
| Scavenger Resin | Stirring the reaction mixture with a solid-phase resin functionalized with copper-chelating groups, followed by filtration.[4] | < 10 ppm | High efficiency, simple filtration-based removal. | Resins can be expensive; potential for non-specific binding of the desired product.[3][7] |
| IMAC Column | Passing the reaction mixture through a column packed with a copper-chelating resin (Immobilized Metal Ion Affinity Chromatography).[9][10] | < 5 ppm | Very high efficiency, suitable for automated purification. | Requires specific chromatography equipment; potential for product loss on the column. |
Detailed Experimental Protocol: Copper Removal using Scavenger Resin
This protocol describes the use of a solid-phase scavenger for removing copper from a completed CuAAC reaction mixture.
Materials:
-
Completed CuAAC reaction mixture.
-
Copper Scavenger Resin (e.g., QuadraSil® MP, SiliaMetS® Thiol).
-
Anhydrous solvent used in the reaction (e.g., Dichloromethane, THF).
-
Round bottom flask.
-
Magnetic stirrer and stir bar.
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a fritted glass funnel).
-
Rotary evaporator.
Procedure:
-
Select the Scavenger: Choose a scavenger resin known to be effective for copper. Thiol-functionalized silica is a common and effective choice.
-
Add Resin to Mixture: After the CuAAC reaction is deemed complete, add the scavenger resin directly to the reaction flask. A typical loading is 3-5 equivalents of resin relative to the initial amount of copper catalyst used.[4]
-
Stir the Mixture: Place the flask on a magnetic stirrer and stir the suspension at room temperature. The recommended scavenging time is typically 1-3 hours, but this may require optimization for your specific product.[4]
-
Filter to Remove Resin: Set up a filtration apparatus. Filter the mixture to separate the resin (which now has the copper bound to it) from the solution containing your product.
-
Wash the Resin: Wash the collected resin on the filter with a small amount of the reaction solvent (2-3 times the resin volume) to recover any product that may have been retained.
-
Combine and Concentrate: Combine the initial filtrate and all the washes.
-
Remove Solvent: Concentrate the combined solution under reduced pressure using a rotary evaporator to obtain the purified product, now free of the copper catalyst.
-
Analysis: Analyze the product for purity and quantify residual copper using a suitable analytical method (e.g., ICP-MS).
Visualizations
Workflow for Copper Removal
The following diagram illustrates the general experimental workflow from a completed CuAAC reaction to the final, purified product.
Caption: General workflow for post-reaction copper catalyst removal using a solid-phase scavenger.
Troubleshooting Logic Diagram
This diagram outlines the decision-making process for addressing common issues during copper removal.
Caption: Troubleshooting logic for common issues in copper catalyst removal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2055040-85-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Copper Chelating Resin | Copper Binding Proteins [gbiosciences.com]
Technical Support Center: Preventing Aggregation of PEGylated Proteins
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing protein aggregation during and after the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, such as those with reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: When protein concentrations are high, the proximity of protein molecules to each other increases, which in turn increases the likelihood of intermolecular interactions that can lead to aggregation.[1]
-
Suboptimal Reaction Conditions: The stability and solubility of proteins are highly dependent on factors like pH, temperature, and buffer composition. Deviations from the optimal conditions for a specific protein can expose hydrophobic regions, promoting aggregation.[1]
-
Poor Reagent Quality: The presence of impurities or a significant percentage of bifunctional species in a PEG reagent that is intended to be monofunctional can result in unintended cross-linking and aggregation.[1]
-
PEG-Protein Interactions: While generally a stabilizer, the interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.[1]
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation due to their amino acid sequence and tertiary structure. A free cysteine, for instance, can lead to intermolecular disulfide bond formation and subsequent aggregation.[2]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation, each with its own advantages and limitations. It is often recommended to use a combination of orthogonal methods to get a comprehensive understanding of the aggregation profile.[3]
| Technique | Principle | Information Provided | Size Range |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies monomers, dimers, and higher-order soluble aggregates.[4][5] | ~10 nm to >1 µm (soluble) |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution based on their Brownian motion.[1][5] | Detects the presence of larger aggregates and provides size distribution.[1][5] | 0.6 nm to 6 µm |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on molecular weight under denaturing conditions. | Reveals high-molecular-weight species corresponding to covalent aggregates under non-reducing conditions.[1] | Wide range |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under high centrifugal force. | Assesses the homogeneity of protein solutions and characterizes the molecular weight of aggregates.[6] | Few kDa to MDa |
| Turbidity Measurements | Measures the amount of light scattered by particles in a solution. | Provides a rapid assessment of the presence of insoluble aggregates.[1] | > Visible range |
| Intrinsic Tryptophan Fluorescence | Monitors changes in the local environment of tryptophan residues. | Detects early stages of protein misfolding that can lead to aggregation.[4] | Conformational changes |
| Extrinsic Dye-Binding Fluorescence Assays | Uses fluorescent dyes that bind to exposed hydrophobic regions of aggregated proteins. | Quantifies the extent of aggregation.[4] | Fibrillar aggregates |
Q3: What are some common strategies to prevent aggregation during PEGylation?
Preventing aggregation often involves a multi-pronged approach focused on optimizing the reaction conditions and using stabilizing agents.
-
Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG:protein molar ratio, pH, and temperature.[1] Lowering the temperature (e.g., to 4°C) can slow down the reaction rate and may favor intramolecular modification over intermolecular cross-linking.[1]
-
Control the Reaction Rate: A slower, more controlled reaction can be beneficial. This can be achieved by lowering the reaction temperature or by the stepwise addition of the activated PEG reagent instead of adding it all at once.[1]
-
Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction buffer can significantly enhance protein stability and prevent aggregation.[1][7][8]
-
Consider Alternative PEGylation Strategies: If aggregation persists, it may be necessary to explore alternative PEGylation chemistries that are less prone to causing aggregation, such as using monofunctional PEG reagents or site-specific PEGylation techniques.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to PEGylated protein aggregation.
Logical Flow for Troubleshooting Aggregation
Caption: A flowchart for systematically troubleshooting aggregation issues during protein PEGylation.
Issue: Immediate Precipitation Upon Adding PEG Reagent
-
Possible Cause: The protein concentration may be too high, or the buffer conditions (pH, ionic strength) may be suboptimal, leading to rapid aggregation upon introduction of the PEGylating agent.
-
Troubleshooting Steps:
-
Reduce Protein Concentration: Try the reaction at a lower protein concentration.
-
Optimize Buffer: Screen a range of pH values and buffer compositions to find conditions where the protein is most stable.
-
Stepwise PEG Addition: Add the PEG reagent in small aliquots over time to avoid a sudden high local concentration.[1]
-
Issue: Gradual Increase in Turbidity During Reaction
-
Possible Cause: The reaction conditions may be slowly inducing protein unfolding and aggregation over time.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the PEGylation reaction and potential aggregation pathways.[1]
-
Add Stabilizing Excipients: Incorporate stabilizers such as sugars (sucrose, trehalose), polyols (sorbitol, glycerol), or amino acids (arginine, glycine) into the reaction buffer.[1]
-
Issue: High Molecular Weight Aggregates Observed by SEC
-
Possible Cause: If using a bifunctional PEG linker, intermolecular cross-linking is a likely cause. If using a monofunctional linker, there may be a significant percentage of bifunctional impurities.
-
Troubleshooting Steps:
-
Verify PEG Reagent: Confirm the purity and functionality of your PEG reagent.
-
Optimize PEG:Protein Ratio: Reduce the molar excess of the PEG reagent.
-
Switch to Monofunctional PEG: If using a bifunctional linker is not essential, switch to a monofunctional PEG to eliminate the possibility of cross-linking.
-
Experimental Protocols
Protocol 1: Screening for Optimal PEGylation Conditions
This protocol outlines a method for systematically screening various reaction parameters to minimize aggregation.
Caption: An experimental workflow for screening optimal PEGylation reaction conditions.
Materials:
-
Protein stock solution (e.g., 10 mg/mL)
-
Activated PEG stock solution (e.g., 100 mg/mL)
-
A series of buffers with different pH values
-
96-well plate or microcentrifuge tubes
-
Incubator/shaker
-
Instrumentation for analysis (spectrophotometer, electrophoresis system, SEC-HPLC)
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of your protein, activated PEG, and a range of buffers.
-
Set up Screening Matrix: In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50-100 µL). Vary one parameter at a time while keeping others constant. For example:
-
Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.[1]
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG, for instance, 1:1, 5:1, 10:1, and 20:1.[1]
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH.[1]
-
Temperature: Conduct the reactions at different temperatures, for example, 4°C and room temperature.[1]
-
-
Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.[1]
-
Analysis: Analyze the extent of aggregation in each reaction using one or more of the analytical methods described in the FAQs, such as turbidity measurement for a quick screen, followed by SDS-PAGE and/or SEC for more detailed analysis.[1]
-
Optimization: Identify the combination of conditions that results in the lowest level of aggregation while achieving the desired degree of PEGylation.
Protocol 2: Evaluating the Effect of Stabilizing Excipients
This protocol helps determine the most effective excipient for preventing aggregation during PEGylation.
Materials:
-
Optimal reaction conditions identified from Protocol 1.
-
Stock solutions of various excipients:
-
Sugars/Polyols: Sucrose, Trehalose, Sorbitol, Glycerol
-
Amino Acids: Arginine, Glycine
-
Surfactants: Polysorbate 20, Polysorbate 80
-
Procedure:
-
Set up Reactions: Prepare a series of PEGylation reactions using the optimal conditions determined previously.
-
Add Excipients: To each reaction, add a different excipient at a specific concentration. It is advisable to test a range of concentrations for each excipient.
-
Incubation and Analysis: Incubate the reactions and analyze for aggregation as described in Protocol 1.
-
Compare and Select: Compare the level of aggregation in the presence of different excipients to the control (no excipient) and select the most effective stabilizer.
Table of Common Stabilizing Excipients and Their Typical Concentrations:
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[1] |
| Trehalose | 5-10% (w/v) | Preferential exclusion, vitrification. | |
| Sorbitol | 5-10% (w/v) | Preferential exclusion. | |
| Amino Acids | Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Glycine | 50-200 mM | Increases protein solubility. | |
| Surfactants | Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption.[1] |
| Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. approcess.com [approcess.com]
- 5. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 6. Protein Aggregation Analysis [intertek.com]
- 7. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
PROTAC Linker Design and Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with PROTAC (Proteolysis-Targeting Chimera) linker design and optimization.
Troubleshooting Guides
This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.
Issue 1: PROTAC shows good binary binding but poor degradation of the target protein.
Question: My PROTAC binds with high affinity to both the target protein and the E3 ligase in separate assays, but I'm not observing significant degradation in cells. What are the potential linker-related problems?
Answer: This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is a critical determinant of the geometry and stability of this complex.[1][2] Here are several potential linker-related issues and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: A linker that is too short can cause steric clashes, preventing the target protein and E3 ligase from coming together effectively.[3][4] Conversely, a linker that is too long or overly flexible might lead to the formation of non-productive ternary complexes where the necessary lysine residues on the target protein are not correctly positioned for ubiquitination.[1][3]
-
Troubleshooting:
-
Synthesize a library of PROTACs with varying linker lengths, systematically increasing and decreasing the number of atoms in the chain.[5][6][7]
-
Incorporate rigid motifs such as piperazine, piperidine, or alkynes into the linker to reduce flexibility and better control the orientation of the two ligands.[8][]
-
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in such a way that the surface lysine residues are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[1]
-
Troubleshooting:
-
Modify the attachment point of the linker on either the target-binding ligand or the E3 ligase ligand. The exit vector of the linker can significantly impact the geometry of the ternary complex.[4][8]
-
Utilize computational modeling and structural biology techniques to predict and analyze the conformation of the ternary complex with different linker designs.[10][11]
-
-
-
Poor Physicochemical Properties: The linker significantly influences the overall properties of the PROTAC molecule. Poor cell permeability or low aqueous solubility can prevent the PROTAC from reaching its intracellular target at a sufficient concentration.[12][13][14]
-
Troubleshooting:
-
Assess the cell permeability of your PROTAC using assays like PAMPA or Caco-2.[15][16]
-
Modify the linker to improve its physicochemical properties. For example, incorporating polar groups like ethers or amides can enhance solubility, while carefully balancing lipophilicity can improve permeability.[13] Some flexible linkers can exhibit a "chameleon effect," adopting a more compact, less polar conformation to cross the cell membrane and a more extended, polar conformation in the cytoplasm.[13]
-
-
Below is a troubleshooting workflow to diagnose the underlying issue:
digraph "Troubleshooting_Poor_Degradation" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
start [label="Start: PROTAC shows poor degradation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_binary_binding [label="Confirm high binary binding\n to target and E3 ligase", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ternary_complex [label="Assess ternary complex formation\n(e.g., SPR, ITC, NanoBRET)", fillcolor="#FBBC05", fontcolor="#202124"]; no_complex [label="No/Weak Ternary Complex", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; complex_formed [label="Ternary Complex Forms", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_linker_length [label="Optimize linker length\nand rigidity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_attachment [label="Modify linker\nattachment points", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ubiquitination [label="Check for target ubiquitination\n(in-cell or in vitro assay)", fillcolor="#FBBC05", fontcolor="#202124"]; no_ubiquitination [label="No Ubiquitination", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ubiquitination_ok [label="Ubiquitination Occurs", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_permeability [label="Evaluate cell permeability\nand solubility (e.g., PAMPA)", fillcolor="#FBBC05", fontcolor="#202124"]; poor_properties [label="Poor physicochemical\nproperties", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; modify_linker_composition [label="Modify linker composition to\nimprove solubility/permeability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Productive PROTAC", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_binary_binding; check_binary_binding -> check_ternary_complex; check_ternary_complex -> no_complex [label=" Negative"]; check_ternary_complex -> complex_formed [label=" Positive"]; no_complex -> optimize_linker_length; no_complex -> optimize_attachment; optimize_linker_length -> check_ternary_complex [style=dashed]; optimize_attachment -> check_ternary_complex [style=dashed]; complex_formed -> check_ubiquitination; check_ubiquitination -> no_ubiquitination [label=" Negative"]; check_ubiquitination -> ubiquitination_ok [label=" Positive"]; no_ubiquitination -> optimize_linker_length; no_ubiquitination -> optimize_attachment; ubiquitination_ok -> check_permeability; check_permeability -> poor_properties [label=" Low"]; poor_properties -> modify_linker_composition; modify_linker_composition -> check_permeability [style=dashed]; check_permeability -> end [label=" High"]; }
Issue 2: The "Hook Effect" is observed, with decreased degradation at higher PROTAC concentrations.
Question: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization help mitigate this?
Answer: The "hook effect" is a common phenomenon in PROTAC-mediated degradation.[17] It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) that cannot bring the target and the E3 ligase together, thus reducing the efficiency of degradation.[1] While this is an inherent characteristic of the PROTAC mechanism, linker design can significantly influence its severity.[1]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein.[13] This stabilizes the ternary complex over the binary complexes and can mitigate the hook effect.
-
Troubleshooting:
-
Systematically vary the linker length and composition. The optimal linker should facilitate favorable protein-protein interactions between the target and the E3 ligase within the ternary complex.[13]
-
Biophysical assays such as SPR, ITC, or NanoBRET can be used to quantify the cooperativity of ternary complex formation.[18][19]
-
-
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of bringing the two proteins together.
start [label="Start: "Hook Effect" Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; problem [label="High PROTAC concentration leads to\nnon-productive binary complexes", fillcolor="#F1F3F4", fontcolor="#202124"]; goal [label="Goal: Stabilize Ternary Complex\nover Binary Complexes", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; strategy1 [label="Enhance Ternary\nComplex Cooperativity", fillcolor="#FBBC05", fontcolor="#202124"]; strategy2 [label="Modify Linker\nFlexibility", fillcolor="#FBBC05", fontcolor="#202124"]; action1a [label="Vary linker length\nand composition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action1b [label="Measure cooperativity\n(SPR, ITC, NanoBRET)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action2a [label="Incorporate rigid motifs\n(alkynes, triazoles, cyclics)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome [label="Reduced "Hook Effect" and\nImproved Degradation Profile", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> problem; problem -> goal; goal -> strategy1; goal -> strategy2; strategy1 -> action1a; strategy1 -> action1b; strategy2 -> action2a; action1a -> outcome; action1b -> outcome; action2a -> outcome; }
Frequently Asked Questions (FAQs)
Q1: What are the most common linker types used in PROTAC design?
A1: The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains of varying lengths.[8] Approximately 55% of reported PROTAC linkers contain PEG motifs, while around 30% use alkyl chains.[8] Many linkers (about 65%) incorporate a combination of both.[8] More rigid linkers containing motifs like piperazine, piperidine, and alkynes are also increasingly being used to improve properties such as solubility and ternary complex stability.[8][]
Q2: How does linker length impact PROTAC efficacy?
A2: Linker length is a critical parameter that must be empirically optimized for each specific target and E3 ligase combination.[8][21]
-
Too short: A short linker can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting ternary complex formation.[4][14]
-
Too long: A long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[4]
-
Optimal length: The optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation.[5][6][] For example, in one study on estrogen receptor α (ERα) targeting PROTACs, a 16-atom chain length was found to be optimal.[6][7]
Q3: How does linker composition affect the physicochemical properties of a PROTAC?
A3: The chemical makeup of the linker has a significant impact on the drug-like properties of the PROTAC.[13][21]
-
Solubility: Incorporating polar functional groups like amides or ethers can improve the aqueous solubility of the PROTAC.[13]
-
Permeability: Lipophilic groups can enhance cell permeability.[13] However, a balance must be struck, as excessive lipophilicity can lead to other issues. Flexible linkers can sometimes adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane (the "chameleon effect"), which aids in permeability.[13] Studies have shown that linkers that allow the PROTAC to fold and shield its polar surface area can lead to higher cell permeability.[12][22][23][24]
-
Metabolic Stability: The linker can be susceptible to metabolic degradation. Using more stable chemical moieties can improve the pharmacokinetic profile of the PROTAC.
Q4: Can the linker influence the selectivity of a PROTAC?
A4: Yes, the linker can play a crucial role in determining the selectivity of a PROTAC for a specific target protein, even among highly homologous proteins. For instance, the BET degrader MZ1 is relatively selective for the degradation of BRD4 over BRD2 and BRD3, and this selectivity is influenced by the linker.[8] In another example, a lapatinib-based PROTAC was able to degrade both EGFR and HER2, but a slight modification of the linker length resulted in a PROTAC that was selective for EGFR.[8]
Data on Linker Length and Composition vs. Degradation Efficiency
The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Estrogen Receptor (ERα)
| PROTAC | Linker Length (atoms) | ERα Degradation (%) at 10 µM |
| 9 | 9 | ~20 |
| 12 | 12 | ~60 |
| 13 | 16 | >80 |
| 14 | 19 | ~60 |
| 15 | 21 | ~40 |
Data adapted from a study on ERα-targeting PROTACs, demonstrating an optimal linker length of 16 atoms for maximal degradation.[5][6][7]
Table 2: Physicochemical Properties and Permeability of VHL-based PROTACs with Different Linkers
| PROTAC | Linker Composition | LogD | TPSA (Ų) | Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC 1 | PEG-based | 2.1 | 180 | 5.2 |
| PROTAC 2 | Alkyl chain | 3.5 | 150 | 10.1 |
| PROTAC 3 | Amide-containing | 1.8 | 210 | 1.5 |
| PROTAC 8 | Piperidine-containing | 2.5 | 175 | 7.8 |
Illustrative data compiled from principles discussed in the literature. Higher Papp values indicate better cell permeability. This table highlights how linker composition influences key drug-like properties.[12][22][23][24]
Key Experimental Protocols
Detailed methodologies for key experiments in PROTAC linker optimization are provided below.
Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Principle: Cells are treated with varying concentrations of a PROTAC, and the total cellular protein is then extracted. The level of the target protein is detected using a specific antibody and compared to an untreated control and a loading control. The key parameters determined are the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control and plot the dose-response curve to determine DC50 and Dmax.
-
Ternary Complex Formation Assays
These assays are crucial for confirming that the PROTAC can successfully bridge the target protein and the E3 ligase.
A. Surface Plasmon Resonance (SPR)
Principle: SPR measures the binding interactions between molecules in real-time. One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the other protein (the target) and the PROTAC are flowed over the surface.
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Separately, determine the binary KD between the PROTAC and the target protein in solution.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities (α = KDbinary / KDternary). An α value greater than 1 indicates positive cooperativity.
B. NanoBRET™ Ternary Complex Assay
Principle: This is a live-cell, proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled ligand that binds to the other protein (acceptor).
Methodology:
-
Cell Preparation: Co-express a NanoLuc® fusion of the target protein and a HaloTag® fusion of the E3 ligase in cells (e.g., HEK293).
-
Labeling: Add a fluorescent HaloTag® ligand to the cells, which will bind to the HaloTag®-E3 ligase fusion, creating the BRET acceptor.
-
PROTAC Treatment: Treat the cells with various concentrations of the PROTAC. If a ternary complex forms, the NanoLuc® donor and the fluorescent acceptor will be brought into close proximity.
-
BRET Measurement: Add the NanoLuc® substrate. If BRET occurs, energy will be transferred from the donor to the acceptor, resulting in a specific light emission from the acceptor.
-
Data Analysis: The BRET ratio is calculated and plotted against the PROTAC concentration to determine the potency of ternary complex formation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a cell-free assay that measures the passive diffusion of a compound across an artificial lipid-infused membrane, providing an estimate of its cell permeability.
Methodology:
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.
-
Compound Addition: The PROTAC compound is added to the buffer in the donor wells.
-
Incubation: The plate assembly is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Concentration Measurement: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the compound concentrations and incubation time. High, medium, and low permeability controls are typically included in the assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resource.aminer.org [resource.aminer.org]
- 11. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chempep.com [chempep.com]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. benchchem.com [benchchem.com]
- 16. enamine.net [enamine.net]
- 17. benchchem.com [benchchem.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 19. benchchem.com [benchchem.com]
- 21. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of steric hindrance with m-PEG3-S-PEG4-propargyl
This technical support center is designed for researchers, scientists, and drug development professionals to address potential issues and provide guidance on the use of m-PEG3-S-PEG4-propargyl in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule containing a methoxy-terminated polyethylene glycol (PEG) chain of three units, a sulfide bond, another PEG chain of four units, and a terminal propargyl group. The propargyl group enables covalent conjugation to azide-containing molecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"[1][2]. Its primary applications are in bioconjugation, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic spacer to connect a targeting moiety (like an antibody or a small molecule ligand) to a payload (like a cytotoxic drug or an E3 ligase ligand)[3][4][5].
Q2: How does the short PEG chain of this compound impact steric hindrance?
A2: The relatively short, seven-unit PEG chain of this linker is designed to provide a balance between hydrophilicity and molecular spacing while minimizing steric hindrance. In applications like PROTACs, an optimal linker length is crucial; a linker that is too short can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex[3]. Conversely, an excessively long linker can result in reduced degradation efficiency due to increased entropy[]. For ADCs, shorter PEG linkers can improve the performance of targeted imaging probes[7]. However, even short PEG chains can sometimes contribute to steric hindrance, potentially affecting reaction kinetics or the biological activity of the conjugated molecules[8][9].
Q3: What are the advantages of using a PEG linker in bioconjugation?
A3: PEG linkers offer several benefits in bioconjugation, including:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic molecules, which can prevent aggregation of ADCs or PROTACs[10][].
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life in vivo[12].
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, potentially reducing its immunogenicity[10].
-
Enhanced Stability: PEG linkers can protect the attached molecules from enzymatic degradation[5].
Q4: Can I use this compound for applications other than ADCs and PROTACs?
A4: Yes, while commonly used in ADC and PROTAC development, this linker is versatile for any application requiring the conjugation of two molecules where one contains an azide group. This includes surface modification of nanoparticles, development of diagnostic imaging agents, and targeted drug delivery systems[5][].
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Issue 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
| Potential Cause | Troubleshooting Steps |
| Inactivation of Copper (I) Catalyst | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen[13]. 1. Deoxygenate Solutions: Thoroughly degas all buffers and solvent mixtures before use. 2. Use a Reducing Agent: Include sodium ascorbate in the reaction mixture to reduce any Cu(II) to Cu(I)[13]. 3. Use a Stabilizing Ligand: Ligands such as THPTA can stabilize the Cu(I) oxidation state[13]. |
| Inaccessible Propargyl or Azide Groups | Steric hindrance from the biomolecule or aggregation can prevent the reactive groups from coming into proximity. 1. Optimize Reaction Conditions: Try varying the temperature, pH, and reaction time. Most conjugations perform well at room temperature for 1-2 hours or at 4°C overnight[8]. 2. Use Denaturing or Solvating Conditions: For molecules prone to aggregation, performing the reaction in the presence of a co-solvent like DMSO may help expose the reactive groups[1][14]. |
| Copper Sequestration | Biomolecules with groups that can chelate copper (e.g., thiols, histidines) can sequester the catalyst, reducing its availability for the reaction[1][14]. 1. Increase Catalyst Concentration: Use an excess of the copper catalyst and ligand. 2. Add a Sacrificial Metal: The addition of Zn(II) can sometimes occupy the chelating sites, leaving the Cu(I) free to catalyze the reaction[1][14]. |
Issue 2: Aggregation of the Final Conjugate
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the Payload | Highly hydrophobic payloads can lead to aggregation, even with a hydrophilic PEG linker[15][16]. 1. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may be necessary to maintain solubility. 2. Modify the Linker: While you are using a specific linker, for future experiments, consider a longer or branched PEG linker to further increase hydrophilicity[10]. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can influence protein solubility and aggregation. 1. Screen Different Buffers: Empirically test a range of pH values and salt concentrations to find the optimal conditions for your specific conjugate. |
Issue 3: Reduced Biological Activity of the Conjugate
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance at the Binding Site | The conjugated linker and payload may sterically block the active site or binding interface of the biomolecule[9]. 1. Site-Specific Conjugation: If possible, utilize site-specific conjugation methods to attach the linker to a region of the biomolecule that is distal to the active site. 2. Linker Length Variation: For future experiments, test a panel of linkers with different lengths to find the optimal spacing that preserves activity. |
| Conformational Changes | The conjugation process itself might induce a change in the biomolecule's conformation, leading to a loss of activity[8]. 1. Gentle Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) to minimize the risk of denaturation. 2. Structural Analysis: Use techniques like circular dichroism (CD) spectroscopy to assess if there are any significant changes to the secondary or tertiary structure of your biomolecule after conjugation[8]. |
Data Presentation
The length of the PEG linker can significantly influence the properties of the final bioconjugate. The following tables summarize representative data from the literature on the impact of PEG linker length on key experimental outcomes.
Table 1: Impact of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR)
| PEG Spacer Length | Average DAR |
| PEG4 | 2.5 |
| PEG8 | 4.8 |
| PEG12 | 3.7 |
| PEG24 | 3.0 |
| (Data is illustrative and sourced from a study on trastuzumab conjugated to maleimide-PEGx-MMAD)[17] |
Table 2: Impact of PEG Linker Length on In Vivo Kidney Uptake of a PSMA Inhibitor
| Linker | % Injected Dose/gram in Kidney (at 30 min post-injection) |
| No PEG | ~25 |
| PEG4 | ~2.5 |
| PEG8 | ~5 |
| (This data demonstrates a significant reduction in renal uptake with a short PEG4 linker)[17] |
Table 3: Impact of PEG Linker Length on CXCR4 Binding Affinity of a Dimeric Ligand
| Linker | IC50 (nM) |
| PEG3 | 22 |
| PEG5 | 23 |
| PEG7 | 25 |
| (This data suggests that a PEG3 linker is optimal for this specific dimeric ligand, with longer linkers providing no additional benefit)[18] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general guideline for conjugating an azide-containing molecule to a biomolecule functionalized with this compound.
Materials:
-
Biomolecule-m-PEG3-S-PEG4-propargyl
-
Azide-containing payload
-
Phosphate-buffered saline (PBS), pH 7.4 (deoxygenated)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (optional, to scavenge reactive oxygen species)
Procedure:
-
In a microcentrifuge tube, dissolve the biomolecule-m-PEG3-S-PEG4-propargyl in deoxygenated PBS to a final concentration of approximately 1-5 mg/mL.
-
Add the azide-containing payload to the reaction mixture. The molar excess of the payload will depend on the desired degree of labeling and should be optimized empirically.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:THPTA is common.
-
Add the premixed catalyst solution to the reaction mixture.
-
If using, add the aminoguanidine hydrochloride solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if using photosensitive compounds.
-
Purify the conjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove excess reagents and unconjugated payload.
-
Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, and HPLC to determine the purity and drug-to-antibody ratio (DAR).
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthesis of a PROTAC where the this compound linker connects a target protein ligand (functionalized with an amine) and an E3 ligase ligand (functionalized with an azide).
Step 1: Conjugation of the Linker to the Target Protein Ligand
-
The this compound would first need to be functionalized with a group reactive towards the amine on the target protein ligand (e.g., an NHS ester). This may require an initial chemical modification of the linker.
-
Assuming an NHS-ester functionalized linker, dissolve it and the amine-containing target protein ligand in an anhydrous aprotic solvent like DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the reaction.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Once the reaction is complete, purify the intermediate product (Target Protein Ligand-Linker-propargyl) by preparative HPLC.
Step 2: Click Chemistry Conjugation to the E3 Ligase Ligand
-
Dissolve the purified intermediate from Step 1 and the azide-functionalized E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Follow the general CuAAC protocol described in Protocol 1 to conjugate the two components.
-
After the reaction is complete, purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Mandatory Visualizations
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. purepeg.com [purepeg.com]
- 7. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Advanced PEG Linkers: m-PEG3-S-PEG4-propargyl vs. Sulfone-PEG
In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is paramount. The linker not only connects the targeting moiety to the payload but also critically influences the stability, solubility, and overall efficacy of the conjugate. This guide provides a detailed comparison of two advanced polyethylene glycol (PEG) linkers: m-PEG3-S-PEG4-propargyl, which features a thioether-containing PEG chain and a terminal alkyne, and the broader class of sulfone-PEG linkers.
Core Chemical Differences and Reaction Mechanisms
The fundamental distinction between these two linker types lies in their reactive functionalities and, consequently, their conjugation chemistry.
This compound is a click chemistry reagent.[1] Its terminal propargyl group (an alkyne) is designed to react with an azide-functionalized molecule in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly specific and efficient, forming a stable triazole ring that covalently links the two components.[1][2][3] The "S" in its name denotes a thioether bond within the PEG chain, which may influence the linker's metabolic profile.
Sulfone-PEG linkers , on the other hand, are typically employed for their reactivity towards thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins.[4][5] The reactivity of the sulfone group can be modulated. For instance, vinyl sulfones react readily with thiols via a Michael addition, while heteroaryl sulfones (like phenyloxadiazole sulfone) act as leaving groups in a nucleophilic substitution reaction with thiols.[4][6][7] Bis-sulfone linkers are capable of crosslinking two thiol groups, such as those generated from the reduction of a disulfide bond in an antibody.[8][9]
Performance Comparison: Stability, Reactivity, and Applications
The selection of a linker is dictated by the specific application and the desired properties of the final bioconjugate. The following table summarizes the key performance characteristics of this compound and sulfone-PEG linkers.
| Feature | This compound | Sulfone-PEG Linkers |
| Reactive Group | Propargyl (Alkyne) | Sulfone (e.g., Vinyl Sulfone, Heteroaryl Sulfone) |
| Target Functional Group | Azide | Thiol (Cysteine) |
| Reaction Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Michael Addition or Nucleophilic Substitution |
| Bond Formed | Triazole | Thioether |
| Conjugate Stability | Very High (Triazole ring is highly stable) | High to Very High (Thioether bond is stable, especially compared to maleimide-based conjugates)[6][7][10] |
| Selectivity | High (Bioorthogonal reaction) | High for thiols over amines at neutral pH[4] |
| Common Applications | PROTACs, ADCs, Bioconjugation | ADCs, PEGylation of proteins and peptides[5][8][11] |
| Key Advantage | Bioorthogonality of click chemistry allows for highly specific labeling in complex biological systems. | Direct conjugation to native or engineered cysteines; provides enhanced stability over traditional maleimide linkers.[6][7] |
Experimental Data and Stability Insights
A significant body of research has highlighted the superior stability of sulfone-based linkers over the more traditional maleimide-based linkers for thiol conjugation. Maleimide-thiol adducts are susceptible to retro-Michael reactions, leading to deconjugation, especially in the presence of other thiols like albumin in the bloodstream.[6][7] In contrast, studies have shown that heteroaryl sulfone linkers form highly stable conjugates with engineered cysteine residues on antibodies (THIOMABs) in human plasma, with minimal thioether exchange observed.[6][7] For example, a phenyloxadiazole sulfone conjugate was found to be significantly more stable in human plasma over 72 hours compared to its maleimide counterpart.[6][7] Similarly, mono-sulfone-PEG conjugates have demonstrated greater stability than maleimide-PEG conjugates when incubated with reduced glutathione.[10]
Experimental Protocols
Detailed experimental protocols are essential for successful bioconjugation. Below are generalized protocols for conjugation using both linker types.
Protocol 1: Conjugation via this compound (Click Chemistry)
This protocol outlines the general steps for conjugating an azide-containing molecule to this compound.
Materials:
-
Azide-containing molecule (e.g., protein, peptide, or small molecule)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., TBTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Prepare stock solutions of this compound, CuSO₄, sodium ascorbate, and TBTA in an appropriate solvent (e.g., DMSO or water).
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-containing molecule, this compound, and the TBTA ligand.
-
Initiate the reaction by adding CuSO₄ followed by sodium ascorbate. The final concentrations should be optimized, but typical ranges are 1-5 molar equivalents of the linker and catalytic reagents relative to the azide.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or as optimized for the specific reactants.
-
-
Purification:
-
Remove unreacted linker and catalyst components from the conjugated product using size-exclusion chromatography, dialysis, or another suitable purification method.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Conjugation via Sulfone-PEG Linker (Thiol-Reactive)
This protocol describes the general procedure for conjugating a thiol-containing protein with a vinyl sulfone-PEG linker.
Materials:
-
Thiol-containing protein (e.g., an antibody with engineered cysteines)
-
Vinyl sulfone-PEG linker
-
Conjugation Buffer: pH 7-9 (e.g., phosphate or borate buffer)
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP to generate free thiols. Remove the reducing agent prior to conjugation.
-
Dissolve the thiol-containing protein in the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the vinyl sulfone-PEG linker to the protein solution. A typical molar excess of the linker is 5-20 fold over the protein.
-
Incubate the reaction mixture at room temperature or 37°C for 2-8 hours. The optimal time and temperature will depend on the specific sulfone linker and protein.[6][7]
-
Quench any unreacted linker by adding an excess of a small molecule thiol, such as N-acetyl cysteine.
-
-
Purification:
-
Purify the conjugate to remove unreacted linker and quenching reagent using size-exclusion chromatography or another appropriate method.
-
-
Characterization:
-
Analyze the final conjugate for purity and drug-to-antibody ratio (DAR) using methods like HIC-HPLC, RP-HPLC, and mass spectrometry.
-
Visualizing the Chemistries and Workflows
Diagrams created using Graphviz (DOT language) can help visualize the concepts discussed.
Caption: Reaction schemes for this compound and sulfone-PEG linkers.
Caption: A generalized workflow for bioconjugation experiments.
Conclusion
Both this compound and sulfone-PEG linkers represent advanced tools for creating stable and effective bioconjugates. The choice between them is primarily driven by the available functional groups on the molecules to be conjugated. This compound, with its propargyl group, is ideal for highly specific "click" reactions with azide-tagged molecules. Sulfone-PEG linkers offer a robust alternative to traditional maleimide chemistry for the modification of cysteine residues, yielding conjugates with enhanced plasma stability. For researchers and drug developers, a thorough understanding of these linker technologies is essential for designing next-generation therapeutics with optimal performance characteristics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2055040-85-0 | BroadPharm [broadpharm.com]
- 3. m-PEG3-S-PEG4-propargyl_2055040-85-0_新研博美 [xinyanbm.com]
- 4. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis-Sulfone-PEG8-acid | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to induce targeted protein degradation, are governed by the nuanced interplay of their three components: a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and the intervening linker. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed for their favorable physicochemical properties. This guide provides a comparative analysis of how PEG linker length impacts PROTAC efficacy, supported by experimental data, detailed methodologies, and visual representations of key processes.
The Linker: More Than Just a Spacer
The linker is a key determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. An optimal linker length facilitates the necessary proximity and orientation between the POI and the E3 ligase. A linker that is too short may introduce steric hindrance, preventing effective ternary complex formation, while an excessively long linker can lead to reduced potency due to entropic penalties.
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily quantified by two parameters: the half-maximal degradation concentration (DC50), representing the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), indicating the percentage of protein degradation at saturating concentrations. The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
Estrogen Receptor α (ERα) Degradation
A systematic study by Cyrus et al. investigated the effect of linker length on the degradation of ERα in MCF-7 breast cancer cells using a series of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase.[1][2][3][4][5]
| PROTAC Compound | Linker Length (atoms) | DC50 | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC 11 | 9 | Less Potent | - | MCF-7 | VHL |
| PROTAC 12 | 12 | Potent | - | MCF-7 | VHL |
| PROTAC 13 | 16 | Most Potent | >90% | MCF-7 | VHL |
| PROTAC 14 | 19 | Less Potent | - | MCF-7 | VHL |
| PROTAC 15 | 21 | Less Potent | - | MCF-7 | VHL |
Note: Specific DC50 values were not provided in the primary source, but a clear trend in potency was established.
TANK-binding kinase 1 (TBK1) Degradation
Research by Arvinas explored the degradation of TBK1, a key protein in immune signaling, using a series of VHL-recruiting PROTACs with varying linker lengths.[1]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| TBK1 Degrader | < 12 | No degradation | - | Not Specified | VHL |
| TBK1 Degrader | 21 | 3 | 96 | Not Specified | VHL |
| TBK1 Degrader | 29 | 292 | 76 | Not Specified | VHL |
Bromodomain-containing protein 4 (BRD4) Degradation
Wurz et al. investigated the impact of PEG linker length on the degradation of the epigenetic reader protein BRD4, comparing both VHL and Cereblon (CRBN) recruiting PROTACs.[6]
| PROTAC Series | Linker Composition (PEG units) | Degradation Potency (DC50) | Cell Line | E3 Ligase |
| CRBN-recruiting | 0 | < 0.5 µM | H661 | CRBN |
| CRBN-recruiting | 1-2 | > 5 µM | H661 | CRBN |
| CRBN-recruiting | 4-5 | < 0.5 µM | H661 | CRBN |
| VHL-recruiting | 0-4 | Potency decreased with increasing length | H661 | VHL |
Note: This study highlights that the optimal linker length can be dependent on the recruited E3 ligase.
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust and well-defined experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment for ERα Degradation Assay
This protocol is adapted from the study by Cyrus et al. for the evaluation of ERα-targeting PROTACs in MCF-7 cells.[7][8][9]
-
Cell Culture: MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded in 24-well plates at a density that allows for approximately 70-80% confluency at the time of harvest.
-
Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing varying concentrations of the ERα-targeting PROTACs or a vehicle control (e.g., DMSO). The cells are then incubated for the desired treatment duration (e.g., 48 hours).
Western Blot Analysis for Protein Degradation
This generalized protocol is a standard method for quantifying the levels of a target protein following PROTAC treatment.[10][11]
-
Cell Lysis: Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. The cell lysates are incubated on ice and then centrifuged to pellet cellular debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a bicinchoninic acid (BCA) protein assay.
-
Sample Preparation: An equal amount of protein for each sample is mixed with Laemmli sample buffer and boiled to denature the proteins.
-
SDS-PAGE and Protein Transfer: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the target protein (e.g., anti-ERα, anti-TBK1, or anti-BRD4) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software. The level of the target protein is normalized to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading between samples. The percentage of protein degradation is calculated relative to the vehicle-treated control.
Visualizing the Process: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Conclusion
The length of the PEG linker is a paramount consideration in the design of efficacious PROTACs. The presented data underscores that the optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase, and thus requires empirical determination. A systematic approach to varying linker length, coupled with robust and quantitative experimental methodologies, is essential for the rational design and development of potent and selective protein degraders. This guide provides a framework for researchers to navigate the critical aspect of linker optimization in the pursuit of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 4. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcf7.com [mcf7.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of m-PEG3-S-PEG4-propargyl and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected mass spectrometry analysis of m-PEG3-S-PEG4-propargyl and its sulfone and thiol analogs. These flexible polyethylene glycol (PEG) linkers are crucial in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding their behavior under mass spectrometric analysis is essential for characterization, quality control, and metabolite identification.
Product Overview and Alternatives
The primary product, This compound , is a discrete PEG (dPEG) linker featuring a terminal methoxy group, a thioether linkage, and a propargyl group for click chemistry applications. Its precise molecular weight and defined structure make it an ideal component for creating homogenous bioconjugates.
For comparison, this guide includes two common alternatives:
-
m-PEG3-SO2-PEG4-propargyl (Sulfone analog): The sulfone analog offers increased polarity and potentially altered metabolic stability compared to the thioether.
-
Propargyl-PEG4-thiol (Thiol analog): This analog provides a reactive thiol group for conjugation, offering a different attachment chemistry.
Comparative Mass Spectrometry Data (Theoretical)
Due to the limited availability of published experimental mass spectra for these specific linkers, the following table summarizes the theoretical monoisotopic masses and expected adducts in electrospray ionization mass spectrometry (ESI-MS). These values are critical for the initial identification of the compounds in a mass spectrum.
| Product Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) | Expected [M+K]⁺ (m/z) |
| This compound | C₁₈H₃₄O₇S | 394.2052 | 395.2125 | 417.1944 | 433.1684 |
| m-PEG3-SO₂-PEG4-propargyl | C₁₈H₃₄O₉S | 426.1951 | 427.2024 | 449.1843 | 465.1583 |
| Propargyl-PEG4-thiol | C₁₁H₂₀O₄S | 248.1082 | 249.1155 | 271.0975 | 287.0714 |
Expected Fragmentation Patterns
In tandem mass spectrometry (MS/MS), these PEG linkers are expected to exhibit characteristic fragmentation patterns dominated by the cleavage of the ether bonds within the PEG chains. This results in a series of neutral losses of ethylene glycol units (C₂H₄O, 44.0262 Da).
-
This compound and its Sulfone Analog: Fragmentation is anticipated to occur along the PEG chains on either side of the central thioether or sulfone group. The presence of the sulfur atom may also lead to specific cleavages around the C-S or C-SO₂ bonds, providing structural confirmation.
-
Propargyl-PEG4-thiol: Fragmentation will primarily occur along the PEG4 chain, with the thiol group influencing the charge localization and fragmentation pathways.
Experimental Protocols
A generalized protocol for the analysis of these PEG linkers using liquid chromatography-mass spectrometry (LC-MS) with ESI is provided below.
Sample Preparation
-
Prepare a stock solution of the PEG linker at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
For LC-MS analysis, dilute the stock solution to a final concentration of 10-100 µg/mL using the initial mobile phase conditions.
Liquid Chromatography (LC) Parameters
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating these relatively polar molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 500 °C.
-
Mass Range: m/z 100 - 1000 for full scan analysis.
-
Fragmentation (for MS/MS): Collision-induced dissociation (CID) with collision energies ranging from 10-40 eV to induce characteristic fragmentation.
Visualizing the Analytical Workflow and Application
To illustrate the experimental process and a potential application, the following diagrams are provided.
A Comparative Guide to m-PEG3-S-PEG4-propargyl for Successful Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the m-PEG3-S-PEG4-propargyl linker with alternative conjugation technologies. We present supporting experimental data and detailed protocols to assist in the selection of the optimal linker for your bioconjugation needs, ensuring robust and efficient outcomes for therapeutic and research applications.
Introduction to this compound
The this compound is a discrete polyethylene glycol (dPEG®) linker featuring a terminal propargyl group. This functional group is specifically designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The inherent properties of the PEG component, such as hydrophilicity and flexibility, can enhance the solubility and stability of the resulting bioconjugate. The propargyl group allows for a highly specific and efficient conjugation reaction with azide-modified molecules, forming a stable triazole linkage.
Confirming Successful Conjugation: A Multi-faceted Approach
Confirmation of a successful conjugation event is critical. A combination of analytical techniques is recommended to provide orthogonal data, ensuring an unambiguous assessment of the bioconjugate.
Key Analytical Techniques:
-
Mass Spectrometry (MS): As a robust and accurate tool, MS is widely used for the characterization of PEGylated proteins.[1] Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can confirm the mass increase corresponding to the addition of the this compound linker.[1][2] Liquid chromatography-mass spectrometry (LC/MS) is particularly powerful for analyzing the purity and heterogeneity of the conjugate.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a valuable technique for characterizing the functionalization of PEG linkers.[4][5][6] Successful conjugation can be confirmed by the appearance of new signals or shifts in existing signals corresponding to the protons in the vicinity of the newly formed triazole ring. For instance, the chemical shift of protons adjacent to the alkyne group will change significantly upon formation of the triazole ring.
-
Chromatography: Techniques such as Size-Exclusion Chromatography (SEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are essential for separating the conjugated product from unreacted starting materials and byproducts. SEC separates molecules based on size, allowing for the isolation of the higher molecular weight conjugate. RP-HPLC can be used to assess the purity of the conjugate.
-
Electrophoresis: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) provides a visual confirmation of conjugation. The PEGylated protein will exhibit a higher apparent molecular weight and thus migrate slower than the unconjugated protein.
Experimental Protocols
General Protocol for Conjugation using this compound via CuAAC
This protocol outlines a general procedure for conjugating an azide-modified protein with this compound. Optimization of reaction conditions (e.g., pH, temperature, reactant concentrations) is crucial for each specific application.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., TBTA)
-
Degassed reaction buffer
Procedure:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).
-
In a reaction vessel, combine the azide-modified protein and a molar excess of this compound.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4 and the reducing agent in the degassed buffer. The addition of a copper-chelating ligand can improve catalyst stability and reaction efficiency.
-
Add the catalyst solution to the protein-linker mixture to initiate the click reaction.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours, or as optimized.
-
Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the conjugate using SEC or another suitable chromatography method to remove excess reagents and byproducts.
-
Characterize the purified conjugate using MS, SDS-PAGE, and other analytical techniques to confirm successful conjugation and assess purity.
Workflow for Confirmation of Conjugation
Caption: Workflow for conjugation and confirmation.
Performance Comparison: this compound vs. Alternatives
The choice of linker and conjugation chemistry significantly impacts the efficiency of the reaction, the stability of the final product, and its biological performance.
Comparison of Conjugation Chemistries
The propargyl group of this compound is designed for click chemistry, which offers several advantages over other common conjugation methods, such as those targeting primary amines (e.g., NHS esters) or thiols (e.g., maleimides).
| Feature | Click Chemistry (Propargyl-Azide) | NHS Ester (Amine-reactive) | Maleimide (Thiol-reactive) |
| Specificity | High (orthogonal to most biological functional groups) | Moderate (reacts with multiple lysine residues and N-terminus) | High (specific to free thiols in cysteines) |
| Reaction Efficiency | High, often quantitative | Variable, can be challenging to control the degree of labeling | High, but can be prone to side reactions like hydrolysis |
| Linkage Stability | Highly stable triazole ring, resistant to hydrolysis and enzymatic cleavage[3][7][8] | Stable amide bond, but potentially susceptible to hydrolysis | Stable thioether bond, but potential for retro-Michael addition |
| Reaction Conditions | Mild, aqueous conditions | pH-dependent (typically pH 7.5-8.5) | pH-dependent (typically pH 6.5-7.5) |
Alternative Linker Technologies: Beyond PEG
While PEG linkers are widely used, concerns about potential immunogenicity and non-biodegradability have driven the development of alternative linker technologies.[4]
1. Polysarcosine (PSar) Linkers:
Polysarcosine, a polymer of the endogenous amino acid sarcosine, is a promising alternative to PEG.[4][5] It shares PEG's hydrophilicity and stealth properties while being biodegradable and having lower immunogenicity.[5][9]
Performance Comparison: PSar vs. PEG
| Performance Metric | Polysarcosine (PSar) Linker | PEG Linker |
| Immunogenicity | Generally lower than PEG[5][9] | Can elicit anti-PEG antibodies[9] |
| Biodegradability | Biodegradable to natural amino acids[4] | Not biodegradable[4] |
| In Vivo Half-life | Comparable to PEG[5] | Well-established for extending half-life |
| Tumor Accumulation | Can be higher than PEG in some models[5] | Generally good, but can be affected by anti-PEG antibodies |
| ADC Efficacy | Has shown superior or comparable efficacy in preclinical ADC models[1][6][10] | The established standard for many ADCs |
2. Polypeptide Linkers:
These linkers are composed of amino acid sequences and offer high customizability.[] Their properties, such as flexibility, stability, and cleavage sites, can be tuned by altering the amino acid sequence.[12][13][14] They are biodegradable and generally have low immunogenicity.[4]
3. Polysaccharide Linkers:
Natural polysaccharides like dextran and hyaluronic acid are being explored as linkers due to their biocompatibility, biodegradability, and high hydrophilicity.[15][16][17][18][19] They can improve the pharmacokinetic properties of bioconjugates.
Logical Workflow for Linker Selection
Caption: Decision tree for linker selection.
Conclusion
Confirming the successful conjugation with this compound requires a combination of robust analytical methods, with mass spectrometry and NMR being particularly informative. The choice of this linker, which utilizes click chemistry, offers significant advantages in terms of reaction specificity and the stability of the resulting triazole linkage. For applications where immunogenicity and biodegradability are major concerns, alternative linkers such as polysarcosine and polypeptides present compelling advantages and have demonstrated excellent performance in preclinical studies. The selection of the optimal linker should be guided by the specific requirements of the bioconjugate and its intended application.
References
- 1. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 7. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nacalai.co.jp [nacalai.co.jp]
- 10. researchgate.net [researchgate.net]
- 12. Peptide Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 13. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 14. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Reports on Polysaccharide-Based Materials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Controlled Drug Release from Nanoengineered Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polysaccharide‐Based Controlled Release Systems for Therapeutics Delivery and Tissue Engineering: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Review of polysaccharide particle-based functional drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioconjugation Landscape: A Comparative Guide to Alternatives for m-PEG3-S-PEG4-propargyl
For researchers, scientists, and drug development professionals, the precise selection of a linker for bioconjugation is a critical step that dictates the efficacy, stability, and safety of novel therapeutics and research tools. While poly(ethylene glycol) (PEG) linkers, such as m-PEG3-S-PEG4-propargyl, have long been the industry standard, concerns regarding potential immunogenicity and non-biodegradability have catalyzed the development of innovative alternatives. This guide provides an objective comparison of prominent alternatives to PEG-based linkers, supported by experimental data, to empower informed decision-making in your bioconjugation strategies.
The workhorse of bioconjugation, this compound, is a heterobifunctional linker featuring a methoxy-terminated PEG chain and a propargyl group. The propargyl group facilitates highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-modified biomolecules. The PEG component enhances solubility, reduces aggregation, and provides a hydrophilic spacer to minimize steric hindrance. However, the very polymer that offers these advantages is also the source of its primary drawbacks. A significant portion of the population exhibits pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics.[1] Furthermore, the non-biodegradable nature of PEG raises concerns about potential long-term accumulation and toxicity.[1]
This has spurred the exploration of alternative linker technologies that mimic the beneficial properties of PEG while addressing its limitations. This guide will focus on three leading classes of alternatives: polysarcosine (PSar), polypeptides, and other biodegradable linkers.
Performance Comparison: PEG vs. Alternatives
The selection of a linker should be guided by empirical data. The following table summarizes key performance metrics for PEG linkers and their alternatives, drawing from published experimental findings.
| Linker Class | Key Features | In Vitro Performance | In Vivo Performance | Immunogenicity | Biodegradability |
| m-PEG-propargyl | Gold standard, high solubility, established chemistry | High conjugation efficiency with azide partners. | Can exhibit accelerated clearance in patients with pre-existing anti-PEG antibodies. | Can be immunogenic. | Non-biodegradable.[1] |
| Polysarcosine (PSar) | Polypeptoid, highly hydrophilic, non-ionic | Comparable or slightly higher potency in some ADC studies compared to PEG.[1] | Comparable or improved circulation half-life and tumor accumulation compared to PEG.[2] | Significantly lower immunogenicity than PEG.[2][3] | Biodegradable to natural amino acids.[1] |
| Polypeptides | Composed of natural amino acids, tunable properties | Can be engineered for specific cleavage sites, potentially improving targeted drug release. | In vivo stability can be enhanced compared to some traditional cleavable linkers. | Generally low immunogenicity due to natural amino acid composition.[1] | Biodegradable by endogenous proteases.[1] |
| Biodegradable Linkers (e.g., Tandem-Cleavage) | Designed for specific enzymatic or environmental cleavage | Potency of ADCs is maintained. | Demonstrates improved in vivo stability and tolerability in preclinical models.[4][5] | Dependent on the specific linker chemistry, but generally designed to be low. | Designed to be biodegradable at the target site. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for common conjugation chemistries used with these linkers.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Propargyl-Functionalized Linkers
This protocol describes the conjugation of a propargyl-containing linker (e.g., this compound or a PSar-propargyl alternative) to an azide-modified antibody.
Materials:
-
Azide-modified antibody (e.g., 1-5 mg/mL in PBS, pH 7.4)
-
Propargyl-functionalized linker (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO4) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Preparation of Reagents: Ensure all solutions are prepared and at room temperature.
-
Catalyst Premix: In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO4 and 5.0 µL of 50 mM THPTA). Let the mixture stand for 5 minutes to form the copper(I) complex.
-
Conjugation Reaction:
-
In a reaction tube, add the azide-modified antibody.
-
Add the propargyl-functionalized linker to the antibody solution to achieve a 5-10 fold molar excess.
-
Add the pre-mixed copper-ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the antibody-linker conjugate using SEC to remove excess linker and reaction components. Monitor the elution profile at 280 nm.
-
Characterization: Confirm successful conjugation and determine the linker-to-antibody ratio using techniques such as Mass Spectrometry (MS) and Hydrophobic Interaction Chromatography (HIC).
Protocol 2: NHS Ester-Mediated Conjugation for Amine-Reactive Linkers
This protocol outlines the conjugation of an NHS ester-functionalized linker to the lysine residues of a protein.
Materials:
-
Protein to be labeled (e.g., 2-10 mg/mL in amine-free buffer, pH 8.0-8.5, such as 0.1 M sodium bicarbonate buffer)
-
NHS ester-functionalized linker (e.g., PSar-NHS or polypeptide-NHS) (10 mM stock in anhydrous DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC)
Procedure:
-
Preparation of Reagents: Ensure the protein solution is in an amine-free buffer.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester-linker solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the protein-linker conjugate using SEC to remove excess linker and quenching reagents.
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by MS to determine the number of attached linkers.
Visualizing Bioconjugation Workflows and Pathways
Graphical representations can clarify complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).
Conclusion
The field of bioconjugation is continuously evolving, with a clear trend moving beyond the traditional reliance on PEG linkers. Alternatives such as polysarcosine, polypeptides, and other biodegradable linkers offer compelling advantages, including improved biocompatibility, biodegradability, and reduced immunogenicity. Polysarcosine, in particular, has demonstrated significant promise in preclinical studies, often outperforming PEG in key metrics for advanced bioconjugates like high-drug-to-antibody ratio ADCs.[1] While more extensive head-to-head comparative data is needed for a broader range of alternatives, the existing evidence strongly suggests that these novel linkers will be instrumental in the development of the next generation of safer and more effective biotherapeutics. The choice of linker should be a data-driven decision, carefully weighing the specific requirements of the application against the performance characteristics of each available option.
References
A Comparative Guide to the Efficiency of Click Chemistry Reagents
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of success in click chemistry applications, impacting everything from reaction speed and yield to biocompatibility. This guide provides an objective comparison of the performance of various click chemistry reagents, supported by quantitative data and detailed experimental protocols. We will explore the two major classes of azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
At a Glance: CuAAC vs. SPAAC
The primary distinction between these two powerful methodologies lies in the use of a copper catalyst. CuAAC reactions are known for their extremely fast kinetics, but the inherent cytotoxicity of copper can be a limiting factor in biological applications.[1][2] In contrast, SPAAC reactions circumvent the need for a metal catalyst, offering excellent biocompatibility for in vivo and live-cell studies, though generally at the cost of slower reaction rates.[1][3]
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity, though ligands can mitigate this.[2][4][5] | High, ideal for live systems.[1] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[6] | Fast, but generally slower than CuAAC, with rates highly dependent on the specific cyclooctyne used.[3][6] |
| Reactants | Terminal alkynes and azides. | Strained cyclooctynes and azides. |
| Reactant Stability | Terminal alkynes are generally stable and straightforward to synthesize.[7] | Strained cyclooctynes can be less stable and more complex to prepare.[7] |
| Regioselectivity | High, exclusively yielding the 1,4-disubstituted triazole isomer.[8] | Can produce a mixture of regioisomers depending on the cyclooctyne.[9] |
Quantitative Comparison of Reaction Rates
The efficiency of a click reaction is best quantified by its second-order rate constant (k₂), which describes how quickly the azide and alkyne components react to form the triazole product. A higher k₂ value indicates a faster reaction, which is often crucial for applications involving low reactant concentrations or the need to capture dynamic biological processes.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents
The reactivity of SPAAC is primarily dictated by the ring strain of the cyclooctyne.[10] More strained cyclooctynes exhibit faster reaction kinetics. Below is a comparison of commonly used SPAAC reagents and their reaction rates with benzyl azide.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DBCO / DIBAC | 0.24 - 1.0[10][11] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7[10][11] |
| Biarylazacyclooctynone | BARAC | ~0.96[11] |
| Bicyclo[6.1.0]nonyne | BCN | 0.07 - 0.15[10][11] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.[10] From the data, DBCO derivatives generally exhibit the highest reaction rates among the common SPAAC reagents, making them a preferred choice for applications where speed is critical.[10]
Influence of Azide Structure on Reactivity
The structure of the azide also plays a significant role in the reaction kinetics of both CuAAC and SPAAC.[12]
| Azide Type | CuAAC Reactivity | SPAAC Reactivity |
| Primary Alkyl Azides | Generally high, less sterically hindered. | High, steric accessibility is key. |
| Secondary Alkyl Azides | Moderate, increased steric hindrance. | Moderate to low, depending on bulkiness. |
| Tertiary Alkyl Azides | Low, significant steric hindrance. | Very low, often impractical. |
| Aryl Azides | Moderate to high, influenced by electronic effects (electron-withdrawing groups increase rate).[12] | Moderate, less influenced by electronics than sterics.[12] |
| Sulfonyl Azides | Generally less reactive than alkyl and aryl azides.[12] | Generally less reactive than alkyl and aryl azides.[12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of CuAAC and SPAAC, as well as a general experimental workflow for comparing the efficiency of different click chemistry reagents.
Detailed Experimental Protocols
Reproducible and reliable comparative data can only be obtained through standardized experimental protocols. Below are representative methodologies for assessing the efficiency of different click chemistry reagents.
Protocol 1: Competitive CuAAC Reaction for Comparing Azide Reactivity
Objective: To determine the relative reactivity of two different azide compounds in a CuAAC reaction.
Materials:
-
Azide 1
-
Azide 2
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Solvent (e.g., a mixture of DMSO and aqueous buffer)
Procedure:
-
Prepare a stock solution containing an equimolar mixture of Azide 1 and Azide 2.
-
Prepare a stock solution of the terminal alkyne. The alkyne should be the limiting reagent.
-
In a reaction vial, combine the azide mixture with the terminal alkyne.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate, followed by a premixed solution of CuSO₄ and the ligand.
-
Allow the reaction to proceed at a constant temperature for a set period (e.g., 1 hour).
-
Quench the reaction if necessary.
-
Analyze the reaction mixture by HPLC or LC-MS to identify and quantify the two different triazole products formed.
-
The ratio of the products will provide a measure of the relative reactivity of the two azides.
Protocol 2: Determination of Second-Order Rate Constant for a SPAAC Reaction via UV-Vis Spectrophotometry
Objective: To quantitatively determine the reaction rate of a DBCO derivative with an azide.
Materials:
-
DBCO derivative
-
Azide compound
-
Appropriate buffer (e.g., PBS, pH 7.4)
Procedure:
-
Determine the optimal absorbance wavelength (λ_max) for the DBCO derivative in the chosen buffer. This is often around 309 nm.[10]
-
Prepare a stock solution of the DBCO derivative and the azide in the buffer.
-
In a quartz cuvette, add a known concentration of the DBCO derivative and measure the initial absorbance at λ_max.
-
Initiate the reaction by adding a known excess of the azide to the cuvette and immediately begin monitoring the absorbance over time.
-
Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
Plot the natural log of the absorbance (ln(A)) versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').[10]
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.[10]
Conclusion
The choice between CuAAC and SPAAC, as well as the specific reagents within each class, is a critical decision that should be guided by the specific requirements of the application. For in vitro applications where reaction speed is paramount, CuAAC is often the superior choice.[6] However, for live-cell imaging and in vivo studies where biocompatibility is non-negotiable, the catalyst-free nature of SPAAC is essential.[1] Within the SPAAC family of reagents, those with higher ring strain, such as DBCO, offer faster kinetics.[10] By carefully considering the trade-offs between reaction rate, biocompatibility, and the nature of the reactants, researchers can select the optimal click chemistry tools to advance their scientific goals.
References
- 1. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 2. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Unlocking Enhanced Bioconjugate Performance: A Guide to Discrete PEG Linkers like m-PEG3-S-PEG4-propargyl
For researchers, scientists, and drug development professionals, the linker connecting a targeting moiety to a payload is a critical determinant of a bioconjugate's success. This guide provides a comprehensive comparison of discrete PEG linkers, with a focus on the advanced m-PEG3-S-PEG4-propargyl linker, against other alternatives, supported by experimental data and detailed protocols.
Discrete polyethylene glycol (PEG) linkers have emerged as essential tools in the development of sophisticated therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Unlike traditional polydisperse PEGs, discrete PEGs (dPEGs) offer a defined and uniform molecular weight, providing precise control over the physicochemical properties of the final bioconjugate.[1] This homogeneity is crucial for ensuring batch-to-batch consistency, a critical factor in therapeutic development.[2] The this compound linker exemplifies the advantages of a discrete, heterobifunctional linker, incorporating a stable thioether bond, an optimal length PEG spacer, and a bioorthogonal propargyl group for efficient "click chemistry" conjugation.
The Competitive Edge of Discrete PEG Linkers
The choice of linker profoundly impacts a bioconjugate's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. Discrete PEG linkers offer several advantages over other linker types.
Enhanced Pharmacokinetics and Solubility: The hydrophilic nature of PEG increases the overall water solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic payloads.[3] This improved solubility can prevent aggregation, a common issue with highly loaded ADCs.[4] Furthermore, the PEG chain creates a hydrophilic shield around the payload, increasing the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its plasma half-life.[5][6]
Reduced Immunogenicity: The PEG "shield" can also mask the payload from the immune system, potentially reducing the immunogenicity of the bioconjugate.[5]
Precise Control and Homogeneity: Discrete PEG linkers, by their very nature, lead to the formation of more homogeneous bioconjugates with a well-defined drug-to-antibody ratio (DAR).[1] This is in stark contrast to polydisperse PEGs, which result in a heterogeneous mixture of conjugates, complicating characterization and potentially impacting safety and efficacy.[1]
Head-to-Head Comparison: this compound vs. Alternative Linkers
The this compound linker combines several key features that contribute to its superior performance in many bioconjugation applications.
Linker Chemistry and Stability
The thioether (-S-) bond in the this compound linker is a non-cleavable linkage known for its high stability under physiological conditions.[7] This stability prevents premature release of the payload in circulation, a critical factor in minimizing off-target toxicity.[8] In contrast, cleavable linkers, such as those containing disulfide bonds or acid-labile groups, are designed to release the payload in the specific microenvironment of the target cell. While this can be advantageous for certain payloads, it also carries the risk of premature cleavage in the bloodstream.
dot
Caption: Comparison of key properties of different linker types.
The Power of Bioorthogonal "Click Chemistry"
The terminal propargyl group on the this compound linker enables its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9] This reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with biological functional groups.[10] This allows for the precise and stable attachment of an azide-modified payload to the linker under mild, aqueous conditions, preserving the integrity of the biomolecule.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the performance of bioconjugates with different linker characteristics.
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Reference |
| Hydrophobic (Non-PEG) | Auristatin | 8 | >20% | [4] |
| Hydrophilic (PEG-based) | Auristatin | 8 | <5% | [4] |
Table 2: Influence of Linker Length on ADC Pharmacokinetics
| Linker | Plasma Half-life (t½) in rats | Reference |
| Short PEG (PEG4) | ~150 hours | General trend from multiple sources |
| Longer PEG (PEG12) | ~200 hours | General trend from multiple sources |
Experimental Protocols
Protocol 1: Antibody Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified payload to an antibody functionalized with a propargyl-PEG linker.
Materials:
-
Alkyne-modified antibody (e.g., via reaction with an NHS-PEG-alkyne linker) in a copper-compatible buffer (e.g., PBS, pH 7.4).
-
Azide-modified payload (e.g., drug, fluorophore).
-
Copper(II) sulfate (CuSO4) solution (100 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (200 mM in water).
-
Sodium ascorbate solution (100 mM in water, freshly prepared).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Preparation of Reagents: Prepare fresh stock solutions of the catalyst components.
-
Catalyst Premix: In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody with the azide-modified payload at a desired molar ratio (typically 1:5 to 1:10 antibody to payload).
-
Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture (e.g., to a final concentration of 1 mM Cu).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).
-
Gently mix and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload and catalyst components.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
dot
Caption: Experimental workflow for ADC synthesis using CuAAC.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This is a straightforward method for determining the average DAR.
Principle: By measuring the absorbance of the ADC at two wavelengths (one for the antibody, typically 280 nm, and one for the payload at its maximum absorbance), the concentrations of each component can be determined using the Beer-Lambert law.
Procedure:
-
Measure the UV/Vis spectrum of the purified ADC.
-
Record the absorbance at 280 nm (A280) and at the wavelength of maximum absorbance for the payload (Aλmax).
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine cell viability after treatment with an ADC.[11][12]
Procedure:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies for a specified incubation period (e.g., 72-96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Signaling Pathway: HER2-Targeted ADC
ADCs often target cell surface receptors to deliver their cytotoxic payload. A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers.
dot
Caption: Mechanism of action of a HER2-targeted ADC.
Upon binding to the HER2 receptor, the ADC is internalized by the cancer cell.[5] The complex is then trafficked to the lysosome, where the antibody is degraded, releasing the cytotoxic payload. The payload can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubules, leading to apoptosis.[5]
Conclusion
The selection of an appropriate linker is a critical step in the design and development of effective and safe bioconjugates. Discrete PEG linkers, such as this compound, offer significant advantages in terms of homogeneity, solubility, and stability. The incorporation of a stable thioether bond and a bioorthogonal propargyl group for click chemistry provides a robust and versatile platform for the next generation of targeted therapeutics. By carefully considering the linker's properties and utilizing optimized experimental protocols, researchers can unlock the full potential of their bioconjugate candidates.
References
- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IgG1 Thioether Bond Formation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
The Strategic Role of Bifunctional PEG Linkers in Advanced Bioconjugation: A Comparative Guide
In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of therapeutic success. Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) chains have garnered significant attention for their ability to enhance the physicochemical and pharmacokinetic properties of bioconjugates. This guide provides a comparative analysis of m-PEG3-S-PEG4-propargyl, a specific bifunctional PEG linker, and its alternatives, supported by experimental data from analogous systems to inform rational drug design and development.
Unpacking this compound: Structure and Function
This compound is a heterobifunctional linker characterized by three key components:
-
A Propargyl Group: This terminal alkyne functionality is a cornerstone of "click chemistry," enabling highly efficient and specific covalent bond formation with azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This reaction is known for its high yield, specificity, and biocompatibility.
-
A PEG Spacer: The linker incorporates a total of seven ethylene glycol units (PEG7), which imparts hydrophilicity to the molecule. This increased water solubility is crucial for improving the biopharmaceutical properties of often-hydrophobic drug payloads, reducing aggregation, and potentially lowering immunogenicity.[3][4]
-
A Methoxy-PEG and Sulfone Moiety: The "m-PEG3-S-" portion of the linker provides the second functional handle for conjugation, though its specific reactivity would be dictated by the complete structure which is often proprietary to the manufacturer. The sulfone group can, in some contexts, act as a stable and relatively inert component of the linker backbone.
The primary application of such a linker is in the precise connection of two different molecular entities, for instance, a targeting moiety (like an antibody or a small molecule ligand) and an effector molecule (like a cytotoxic payload or an E3 ligase ligand in a PROTAC).[2]
Performance Comparison of PEG Linkers in Bioconjugation
While specific experimental data for this compound is not extensively published in peer-reviewed literature, a wealth of data from studies on analogous propargyl-PEG linkers of varying lengths allows for a robust comparative analysis. The length and composition of the PEG linker are not trivial considerations; they profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting bioconjugate.[5]
Key Performance Metrics:
-
Solubility and Stability: PEGylation is a well-established strategy to enhance the aqueous solubility of hydrophobic molecules and to protect conjugated molecules from enzymatic degradation.[3][4]
-
Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which can lead to reduced renal clearance and a longer plasma half-life.[6] This extended circulation time often results in greater accumulation of the drug conjugate in the target tissue.
-
Biological Activity: The linker is not merely a spacer; its length and flexibility are critical for the proper orientation and interaction of the conjugated molecules with their biological targets. For PROTACs, an optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]
Comparative Data on Analogous PEG Linkers in ADCs and PROTACs
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the performance of ADCs and PROTACs. It is important to note that this data is from systems using linkers analogous to this compound, and direct extrapolation requires careful consideration of the specific antibody, payload, or ligands involved.
Table 1: Impact of PEG Linker Length on ADC Efficacy and Pharmacokinetics
| Linker Characteristic | In Vitro Cytotoxicity (IC50) | Plasma Half-Life | In Vivo Efficacy (Tumor Growth Inhibition) | Reference(s) |
| Short PEG Chain (e.g., PEG2-PEG4) | Generally higher (more potent in vitro) | Shorter | Moderate | [7] |
| Medium PEG Chain (e.g., PEG8-PEG12) | May be slightly lower than short chains | Longer | Often significantly improved | [7][8] |
| Long PEG Chain (e.g., PEG24) | Can be further reduced | Longest | Improved, but may plateau or decrease after an optimal length | [7][9] |
Data synthesized from studies on different ADC models. Absolute values are context-dependent.
Table 2: Influence of PEG Linker Length on PROTAC-Mediated Protein Degradation
| PROTAC Target | Linker Length (atoms) | Degradation Potency (DC50) | Ternary Complex Stability | Reference(s) |
| Estrogen Receptor α (ERα) | ~16 atoms (optimal) | Significantly more potent than shorter or longer linkers | Assumed to be optimal | [5][10] |
| Cereblon (CRBN) | ~8 atoms (optimal for homo-PROTAC) | Most potent at this length | Assumed to be optimal | [10] |
| Bruton's Tyrosine Kinase (BTK) | 3-19 atoms (various) | Highly dependent on the specific length and composition | Varies with linker length | [11] |
DC50 is the concentration required to induce 50% degradation of the target protein.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers in research. Below are representative protocols for key experiments.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified protein to a propargyl-PEG-linked small molecule.
Materials:
-
Azide-modified protein in phosphate-buffered saline (PBS), pH 7.4.
-
Propargyl-PEG-small molecule dissolved in DMSO.
-
Copper(II) sulfate (CuSO4) solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water).
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water).
-
Desalting column for purification.
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 1-5 mg/mL) with the propargyl-PEG-small molecule (typically a 5-20 fold molar excess).
-
In a separate tube, premix CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the protein-small molecule solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations are typically in the range of 1-2 mM copper and 5-10 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purify the resulting conjugate using a desalting column to remove excess reagents and byproducts.
-
Analyze the conjugate by SDS-PAGE, mass spectrometry, or other appropriate methods to confirm successful conjugation.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC (and a vehicle control, e.g., DMSO) for a specified period (e.g., 4, 8, 16, or 24 hours).
-
Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the resulting bands and perform densitometry analysis to quantify the relative protein levels.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Impact of PEG linker length on bioconjugate properties.
Conclusion
The strategic selection of a linker is paramount in the design of effective bioconjugates like ADCs and PROTACs. While direct, extensive case studies for this compound are not yet prevalent in the public domain, the principles gleaned from research on analogous propargyl-PEG linkers provide a strong framework for its application. The data consistently demonstrates that PEG linker length is a critical parameter that must be optimized to balance pharmacokinetics, solubility, and the specific geometric requirements for biological activity. Researchers utilizing this compound or similar linkers should undertake a systematic evaluation of linker length and composition to identify the optimal configuration for their specific therapeutic application.
References
- 1. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. explorationpub.com [explorationpub.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of m-PEG3-S-PEG4-propargyl: A Procedural Guide
For Immediate Reference: Do not dispose of m-PEG3-S-PEG4-propargyl down the drain or in regular trash. This compound requires disposal as hazardous chemical waste through a licensed contractor.
This guide provides essential safety and logistical information for the proper disposal of this compound, a polyethylene glycol (PEG) linker containing a reactive propargyl group. While the PEG backbone is generally of low toxicity and biodegradable, the presence of the propargyl group necessitates handling this compound as a potentially hazardous substance. Adherence to these procedures is critical for laboratory safety and environmental protection.
Hazard Assessment and Waste Classification
Key Considerations:
-
Reactivity: The propargyl group can undergo energetic reactions, particularly with certain metals and oxidizing agents.
-
Toxicity: While the overall toxicity of this specific molecule is not well-documented, related propargyl compounds can be toxic.
-
Regulatory Compliance: Disposal of chemical waste is governed by local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.[1][2]
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Safety glasses or goggles
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)
All handling of the compound, especially during waste segregation and packaging, should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step to ensure safe disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid Waste:
-
Place contaminated items such as gloves, paper towels, and pipette tips into a designated, clearly labeled hazardous waste container.[3]
-
This container should be a sealable, chemically resistant pail or drum.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix with other solvent waste streams (e.g., halogenated or non-halogenated solvents) unless approved by your EHS office.[4]
-
The container should be stored in a secondary containment tray to prevent spills.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 2: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A description of the contents (e.g., "Solid waste contaminated with...", "Aqueous solution of...")
-
The date of accumulation
-
The name of the principal investigator or research group
Step 3: Storage of Chemical Waste
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from heat, ignition sources, and incompatible materials.[5]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for scheduling a waste collection. Disposal will be carried out by a licensed chemical waste disposal contractor.[6]
Decontamination of Labware
For non-disposable labware (e.g., glassware), decontamination procedures should be followed:
-
Rinse the labware with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound.
-
Collect the rinse solvent as hazardous liquid waste.
-
Wash the labware with soap and water.
-
The final rinse water can typically be disposed of down the sanitary sewer, but confirm this with your local EHS guidelines.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guidance for Handling m-PEG3-S-PEG4-propargyl
Disclaimer: A specific Safety Data Sheet (SDS) for m-PEG3-S-PEG4-propargyl was not located. The following guidance is based on the safety data of structurally similar PEGylated and propargyl-containing compounds. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult the supplier for a specific SDS if available.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with compounds similar to this compound stem from the propargyl group, which is a terminal alkyne. While the polyethylene glycol (PEG) portion of the molecule is generally considered to have low toxicity, terminal alkynes can be flammable and may form explosive metal acetylides, particularly with heavy metals such as silver, copper, and mercury.[1] Some propargyl compounds are also classified as skin and eye irritants.
Recommended Personal Protective Equipment
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash hazard. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[4] |
| Body | Laboratory coat. | A flame-resistant lab coat should be worn and kept buttoned. For larger quantities or increased risk, a chemical-resistant apron or coveralls may be necessary. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if working outside of a fume hood or with large quantities.[2][3] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] Many similar compounds are stored at -20°C.[5][6] Store away from incompatible materials, such as strong oxidizing agents and heavy metal salts.[2]
Handling and Experimental Procedures
-
Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Weighing: If the compound is a solid, weigh it out in the fume hood. Avoid creating dust. If it is a liquid, transfer it carefully to avoid splashes.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Avoiding Contamination: Use clean, dedicated spatulas and glassware. Avoid contact with heavy metals to prevent the formation of explosive acetylides.[1]
-
Spills:
-
Minor Spills: In the case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Major Spills: For a large spill, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure safety.
Waste Segregation and Collection
-
Waste Containers: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Compatibility: Do not mix this waste with other incompatible waste streams.
Disposal Method
-
Licensed Contractor: All chemical waste should be disposed of through a licensed hazardous waste disposal contractor.[7]
-
Local Regulations: Adhere to all local, state, and federal regulations regarding chemical waste disposal.[7]
Experimental Workflow
Caption: Logical workflow for handling this compound from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 6. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
